molecular formula C16H14N2O2 B1283626 1-Benzyl-5-phenylimidazolidine-2,4-dione CAS No. 16116-46-4

1-Benzyl-5-phenylimidazolidine-2,4-dione

Cat. No.: B1283626
CAS No.: 16116-46-4
M. Wt: 266.29 g/mol
InChI Key: NDPPLBBWZCMPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-5-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H14N2O2 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl-5-phenylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-5-phenylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c19-15-14(13-9-5-2-6-10-13)18(16(20)17-15)11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDPPLBBWZCMPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(C(=O)NC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571879
Record name 1-Benzyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16116-46-4
Record name 1-Benzyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 1-benzyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state chemistry of 1-benzyl-5-phenylhydantoin, a representative member of the hydantoin class of compounds. Hydantoins are a critical scaffold in medicinal chemistry, with applications ranging from anticonvulsants to antiarrhythmic and antitumor agents.[1] Understanding the crystal packing and intermolecular interactions of these molecules is paramount for controlling their physicochemical properties, such as solubility, stability, and bioavailability, which are crucial for effective drug development.

This document delves into the synthesis, expected crystal structure, and the intricate network of non-covalent interactions that govern the supramolecular assembly of 1-benzyl-5-phenylhydantoin. We will explore the interplay of hydrogen bonding, π-π stacking, and other weak interactions, and detail the experimental and computational methodologies used to elucidate these features.

Synthesis of 1-benzyl-5-phenylhydantoin

The synthesis of 1-benzyl-5-phenylhydantoin can be achieved through several established routes for hydantoin synthesis. A common and effective method is a modification of the Bucherer-Bergs reaction or a multi-component reaction. A plausible synthetic pathway is outlined below.

Experimental Protocol: Synthesis of 1-benzyl-5-phenylhydantoin

A multi-component reaction involving benzaldehyde, benzylamine, and a cyanide source in the presence of a carbonate can be employed. This approach offers the advantage of building the hydantoin core in a single pot.

Materials:

  • Benzaldehyde

  • Benzylamine

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde and benzylamine in a 1:1 mixture of ethanol and water.

  • To this solution, add potassium cyanide and ammonium carbonate.

  • The reaction mixture is then heated to 60-70°C and stirred for several hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and acidified with dilute hydrochloric acid to precipitate the product.

  • The crude 1-benzyl-5-phenylhydantoin is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent, such as ethanol, is performed to obtain pure crystalline material suitable for X-ray diffraction analysis.

Synthesis_Workflow

Crystal Structure Elucidation: Single-Crystal X-ray Diffraction

The definitive method for determining the three-dimensional arrangement of molecules in a crystal is single-crystal X-ray diffraction (SC-XRD). This technique provides precise atomic coordinates, from which bond lengths, bond angles, and the nature of intermolecular interactions can be derived.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 1-benzyl-5-phenylhydantoin are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone-water mixture).

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is irradiated with a monochromatic X-ray beam. A modern diffractometer equipped with a sensitive detector collects the diffraction data as the crystal is rotated.[2]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Analysis of Intermolecular Interactions

The crystal packing of 1-benzyl-5-phenylhydantoin is expected to be dominated by a network of intermolecular interactions, primarily driven by the hydantoin core and the aromatic substituents.

Hydrogen Bonding

The hydantoin ring contains both hydrogen bond donors (N-H) and acceptors (C=O), making it a robust motif for forming predictable hydrogen-bonded networks.[3][4] In the absence of a substituent at the N3 position, 1-benzyl-5-phenylhydantoin has an N-H group that is expected to participate in strong N-H···O=C hydrogen bonds. These interactions often lead to the formation of well-defined supramolecular synthons, such as chains or dimers.

Interaction Type Donor Acceptor Typical Distance (Å) Significance
N-H···O=CN-H of hydantoinC=O of hydantoin2.8 - 3.2Primary driving force for crystal packing
C-H···O=CC-H of phenyl/benzylC=O of hydantoin3.0 - 3.5Directional, contributes to packing stability
C-H···πC-H of phenyl/benzylπ-system of phenyl/benzyl2.5 - 2.9 (H to ring centroid)Stabilizes the arrangement of aromatic rings

Intermolecular_Interactions

π-π Stacking and C-H···π Interactions

The presence of two aromatic rings, the phenyl group at the 5-position and the benzyl group at the 1-position, introduces the possibility of π-π stacking and C-H···π interactions. These interactions play a significant role in the overall packing by organizing the molecules in a way that maximizes favorable electrostatic and dispersion forces. The relative orientation of the phenyl and benzyl rings will dictate the specific nature of these interactions, which can range from parallel-displaced to T-shaped arrangements.

Computational Analysis: Hirshfeld Surface Analysis

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be performed on the crystallographic data. This computational tool maps the close contacts in the crystal, providing a visual and quantitative summary of the interactions.

Experimental Protocol: Hirshfeld Surface Analysis
  • CIF File Input: The crystallographic information file (CIF) obtained from the SC-XRD experiment is used as the input.

  • Surface Generation: A Hirshfeld surface is generated for the molecule of interest. The surface is defined by the points where the electron density of the molecule is equal to the sum of the electron densities of all other molecules in the crystal.

  • d_norm Mapping: The surface is colored according to the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions.

  • 2D Fingerprint Plots: The Hirshfeld surface is deconstructed into a 2D fingerprint plot, which provides a quantitative summary of the different types of intermolecular contacts and their relative contributions to the overall crystal packing.[5]

Hirshfeld_Analysis_Workflow

Conclusion

The solid-state structure of 1-benzyl-5-phenylhydantoin is a result of a delicate balance of multiple intermolecular interactions. The strong N-H···O=C hydrogen bonds, directed by the hydantoin core, likely form the primary framework of the crystal lattice. This framework is further stabilized and modulated by weaker but significant π-π stacking and C-H···π interactions involving the phenyl and benzyl substituents. A thorough understanding of these interactions, achieved through a combination of single-crystal X-ray diffraction and computational analysis, is essential for the rational design of crystalline forms of hydantoin-based active pharmaceutical ingredients with optimized properties.

References

  • Lazić, A., Trišović, N., Radovanović, L., Rogan, J., Poleti, D., Vitnik, Ž., Vitnik, V., & Ušćumlić, G. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety. CrystEngComm, 19(2), 355-369. [Link]

  • Lazić, A., Trišović, N., Radovanović, L., Rogan, J., Poleti, D., Vitnik, Ž., Vitnik, V., & Ušćumlić, G. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered with a halogenated benzyl moiety. RSC Publishing. [Link]

  • Li, T., & Chen, D. (2014). Intermolecular interactions in organic crystals: gaining insight from electronic structure analysis by density functional theory. CrystEngComm, 16(24), 5226-5235. [Link]

  • Lazić, A., et al. (2016). Towards understanding intermolecular interactions in hydantoin derivatives: the case of cycloalkane-5-spirohydantoins tethered. SciSpace. [Link]

  • Sato, K., et al. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Barth, F. (2000). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. [Link]

  • Li, T., & Chen, D. (2014). Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. ResearchGate. [Link]

  • Nogueira, E. S., et al. (2022). X-ray powder diffraction data for the second and third polymorphs of 1-methylhydantoin. Powder Diffraction, 37(2), 108-114. [Link]

  • Thanthiriwatte, K. S., & Sherrill, C. D. (2010). Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. The Journal of Chemical Physics, 133(8), 084103. [Link]

  • Wody, J. M., & Houk, K. N. (2019). Intermolecular Interactions in Molecular Organic Crystals upon Relaxation of Lattice Parameters. MDPI. [Link]

  • Kraljević, S., et al. (2005). The novel L- and D-amino acid derivatives of hydroxyurea and hydantoins: synthesis, X-ray crystal structure study, and cytostatic and antiviral activity evaluations. PubMed. [Link]

  • Avila-Beltrán, D., et al. (2015). Synthesis and Crystal Structure Determination of Hydantoin-L-Proline. ResearchGate. [Link]

  • S. Rossi, et al. (2018). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [Link]

  • X-ray structure of hydantoin 4 (S enantiomer shown). ResearchGate. [Link]

  • S. Rossi, et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. [Link]

  • A. F. Abdel-Magid. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. UCL-Bruxelles, Belgique. [Link]

  • Kolhe, S. V., et al. (2012). SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5-(SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. TSI Journals. [Link]

  • Crystal Structure of 1-Methyl-5-phenylhydantoin. ResearchGate. [Link]

  • Crystal structure of (E)-1-(3-benzyl-5-phenyl-1,3-thiazol-2-ylidene). PMC. [Link]

  • A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. MDPI. [Link]

  • Kunimoto, K., et al. (2017). Crystal structures and conformations of 5-benzyl-2-thiohydantoin and its 1-acetylated derivative. Spectroscopy Letters. [Link]

  • 5,5 diphenyl hydantoin (Phenytoin). YouTube. [Link]

  • Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. [Link]

  • Benzyl 5-phenylpyrazolo[5,1-a]isoquinoline-1-carboxylate. PubMed Central. [Link]

Sources

Navigating the Toxicological Landscape of Imidazolidine-2,4-dione Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazolidine-2,4-dione scaffold, a core structure in numerous pharmacologically active compounds, presents a landscape of therapeutic promise. However, the journey from a promising lead compound to a safe and effective therapeutic is paved with rigorous toxicological assessment. This guide provides a comprehensive framework for evaluating the toxicological profile of novel imidazolidine-2,4-dione derivatives, integrating established protocols with the scientific rationale essential for informed decision-making in drug development. Our focus is on building a self-validating system of toxicological evaluation, grounded in authoritative guidelines and mechanistic understanding.

Foundational Principles: A Tiered Approach to Toxicological Assessment

A successful toxicological evaluation is not a monolithic endeavor but a tiered, iterative process. The U.S. Food and Drug Administration (FDA) advocates for a strategic approach that begins with in vitro assays to identify potential hazards early, followed by more complex in vivo studies for confirmation and characterization.[1] This strategy is both ethical and efficient, ensuring that only the most promising and safest candidates proceed through the development pipeline.

The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for chemical testing that are fundamental to regulatory acceptance.[2][3][4] Adherence to these guidelines ensures data quality, consistency, and mutual acceptance across different regulatory bodies.

In Vitro Toxicity Assessment: The First Line of Defense

In vitro assays are the cornerstone of early-stage toxicological screening. They offer a rapid and cost-effective means to assess the potential of a compound to cause cellular damage and to elucidate the underlying mechanisms of toxicity.

Cytotoxicity: Gauging the Impact on Cell Viability

Cytotoxicity assays are fundamental to understanding a compound's direct effect on cells.[5] These assays measure various indicators of cell health, such as metabolic activity and membrane integrity.

Key Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay [6][7][8]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the imidazolidine-2,4-dione derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity testing is crucial to identify compounds that can cause genetic mutations, which may lead to cancer or other hereditary diseases. The bacterial reverse mutation assay, commonly known as the Ames test, is a standard initial screen for mutagenic potential.[9][10][11]

Key Assay: Ames Test (OECD Guideline 471)

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively.[9] The assay determines if a chemical can induce mutations that restore the bacteria's ability to synthesize the required amino acid, allowing them to grow on a minimal medium. The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

Experimental Protocol: Ames Test (Plate Incorporation Method) [10][11]

  • Preparation: Prepare various concentrations of the test compound.

  • Exposure: In separate test tubes, mix the test compound, the bacterial tester strain, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Toxicity Assessment: Understanding Systemic Effects

While in vitro tests provide valuable initial data, in vivo studies are essential to understand the complex interactions of a compound within a whole organism.

Acute Oral Toxicity (OECD Guideline 420: Fixed Dose Procedure)

This study provides information on the potential hazards of a substance after a single oral dose.[2][4][12][13] The fixed dose procedure is a more humane alternative to the classical LD50 test, as it uses evident toxicity rather than death as the primary endpoint.[3]

Experimental Protocol: Acute Oral Toxicity (OECD 420) [2][4][12]

  • Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose for the main study.

  • Main Study: Groups of animals (typically female rats) are dosed at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

  • Endpoint: The study endpoint is the identification of a dose that causes evident toxicity or the absence of effects at the highest dose.

Data Presentation: Acute Toxicity of an Imidazolidine-2,4-dione Derivative

ParameterValueReference
LD50 (Intraperitoneal, mice)1358.9 mg/kg[14]
TDLo (Oral, female)4140 mg/kg[15]

LD50: Median lethal dose. TDLo: Lowest published toxic dose.

Target Organ Toxicity: A Deeper Dive

Based on the initial findings and the chemical structure of the imidazolidine-2,4-dione derivatives, further investigations into specific organ toxicities are often warranted. The well-studied toxicities of the related hydantoin class of compounds, such as phenytoin, provide valuable insights into potential target organs.[16]

Hepatotoxicity

The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury.[17] Phenytoin, a well-known hydantoin derivative, can cause hepatotoxicity, which is often associated with a hypersensitivity reaction.[18][19][20][21][22]

Potential Mechanisms of Hepatotoxicity:

  • Metabolic Activation: The cytochrome P450 system can metabolize imidazolidine-2,4-dione derivatives into reactive intermediates that can bind to cellular macromolecules and cause damage.[18][23][24]

  • Immuno-allergic Reactions: Similar to phenytoin, some derivatives may trigger an immune response leading to liver inflammation.[18][19]

Assessment Strategy:

  • In Vitro: Use of hepatocyte cell lines (e.g., HepG2) to assess cytotoxicity and metabolic activation.

  • In Vivo: Monitor liver function enzymes (ALT, AST) and conduct histopathological examination of the liver in repeat-dose toxicity studies.

Neurotoxicity

Given that many hydantoin derivatives are developed for their effects on the central nervous system, a thorough neurotoxicity assessment is critical.[16][25] Phenytoin overdose can lead to a range of neurotoxic effects, from nystagmus and ataxia to coma.[17][26]

Assessment Strategy:

  • Behavioral and Functional Tests: In vivo studies should include assessments of motor activity, coordination (e.g., rotarod test), and sensory function.

  • Histopathology: Examination of brain tissue for any structural abnormalities.

Developmental and Reproductive Toxicity (DART)

The teratogenic potential of anticonvulsants, including phenytoin, is well-documented, leading to a constellation of birth defects known as Fetal Hydantoin Syndrome.[1][26][27][28] Therefore, a comprehensive DART assessment is essential for any new imidazolidine-2,4-dione derivative intended for use in women of childbearing potential.

Assessment Strategy:

  • Fertility and Early Embryonic Development Study (ICH S5)

  • Embryo-Fetal Development Study (ICH S5)

  • Pre- and Postnatal Development Study (ICH S5)

Structure-Activity Relationships (SAR) in Toxicity

Understanding the relationship between the chemical structure of imidazolidine-2,4-dione derivatives and their toxicological profile is key to designing safer compounds. For example, the introduction of aromatic substituents at the C5 position of the hydantoin ring is often essential for anticonvulsant activity but may also influence toxicity.[16][29] A systematic evaluation of a series of derivatives can help identify toxicophores and guide lead optimization.[30]

Visualizing the Path Forward: Workflows and Pathways

To provide a clear and actionable framework, the following diagrams illustrate the key workflows and a potential toxicity pathway.

Diagram 1: Tiered Toxicological Assessment Workflow

Toxicological_Assessment_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Assessment cluster_2 Specialized Toxicity Studies in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT) acute_toxicity Acute Oral Toxicity (OECD 420) in_vitro_cytotoxicity->acute_toxicity Inform Dose Selection in_vitro_genotoxicity Genotoxicity Assays (e.g., Ames Test) in_vitro_genotoxicity->acute_toxicity repeat_dose_toxicity Repeat-Dose Toxicity (28-day or 90-day) acute_toxicity->repeat_dose_toxicity Guide Dose Range hepatotoxicity Hepatotoxicity Assessment repeat_dose_toxicity->hepatotoxicity neurotoxicity Neurotoxicity Assessment repeat_dose_toxicity->neurotoxicity dart DART Studies repeat_dose_toxicity->dart

Caption: A tiered workflow for the toxicological assessment of imidazolidine-2,4-dione derivatives.

Diagram 2: Potential Metabolic Activation and Toxicity Pathway

Toxicity_Pathway Parent_Compound Imidazolidine-2,4-dione Derivative Metabolic_Activation Metabolic Activation (e.g., CYP450) Parent_Compound->Metabolic_Activation Reactive_Metabolite Reactive Metabolite Metabolic_Activation->Reactive_Metabolite Detoxification Detoxification (e.g., Glutathione Conjugation) Reactive_Metabolite->Detoxification Covalent_Binding Covalent Binding to Cellular Macromolecules Reactive_Metabolite->Covalent_Binding Excretion Excretion Detoxification->Excretion Cellular_Damage Cellular Damage (e.g., Hepatotoxicity) Covalent_Binding->Cellular_Damage

Caption: A potential pathway for metabolic activation leading to cellular toxicity.

Conclusion: A Roadmap to Safer Drug Candidates

The toxicological assessment of imidazolidine-2,4-dione derivatives is a critical and multifaceted process that requires a strategic and scientifically rigorous approach. By employing a tiered testing strategy, adhering to international guidelines, and leveraging a deep understanding of potential toxicity mechanisms, researchers and drug developers can effectively identify and mitigate risks. This in-depth guide provides a framework for navigating this complex landscape, ultimately contributing to the development of safer and more effective therapeutics.

References

  • Acute Oral Toxicity Testing OECD 420. (2025, December 12).
  • Sewell, F., Andrew, D., Corvaro, M., Holmes, T., Manou, I., Müller, B. P., Rowan, T., & Horgan, G. (n.d.). Guidance to support the use of evident toxicity in acute oral toxicity studies (OECD TG 420). NC3Rs.
  • Developmental neurotoxicity of anticonvulsants: human and animal evidence on phenytoin. (n.d.). PubMed.
  • MTT Assay Protocol. (n.d.). Abcam.
  • Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). (n.d.). IVAMI.
  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.).
  • Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. (n.d.). OECD.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (n.d.). Slideshare.
  • Phenytoin. (2020, July 30). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • AMES Test (OECD 471). (n.d.).
  • Understanding FDA Guidelines for Toxicity Studies. (2023, June 13). HistologiX.
  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual.
  • Chronic developmental exposure to phenytoin has long-term behavioral consequences. (2008, August 15). PubMed.
  • Smythe, M. A., & Umstead, G. S. (1989).
  • Ušćumlić, G. S., Tasić, L. M., & Valentić, N. V. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis. Chemistry Central Journal, 5, 62.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Effect of structural modification of the hydantoin ring on anticonvulsant activity. (n.d.). PubMed.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Phenytoin-induced chronic liver enzyme elevation and hepatic fibrosis: A case report. (n.d.). Semantic Scholar.
  • MTT assay protocol. (n.d.). Abcam.
  • Phenytoin-induced acute liver injury case report: possible drug interactions and risk factors. (n.d.). Semantic Scholar.
  • Ames Mutagenicity Testing (OECD 471). (n.d.). CPT Labs.
  • Bacterial reverse mut
  • Anticonvulsants. (2019, April 18). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
  • Vorhees, C. V. (1986). Developmental Effects of Anticonvulsants. Neurotoxicology, 7(2), 235–244.
  • AMESplus1: OECD 471 Bacterial Reverse Mutation Test + Confirm
  • Synthesis and Structure−Activity Relationship Studies for Hydantoins and Analogues as Voltage-Gated Sodium Channel Ligands. (2025, August 6).
  • Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Rathod, P. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 174-181.
  • Faturachman, G. F., et al. (2025, October 17). Phenytoin: Clinical Use, Pharmacokinetics, Pharmacodynamics, Toxicology, Side Effects, Contraindication, and Drug Interactions.
  • Abida, et al. (2020, April 22). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research, 3(2), 93-104.
  • Phenytoin. (2023, July 10). In StatPearls.
  • Paronikyan, R. G., Grigoryan, A. S., Barkhudaryants, I. M., Arshakyan, L. M., & Harutyunyan, A. A. (2024). Synthesis and neurotropic activity of new derivatives of some amino acid hydantoins and their lithium salts. Bioactive Compounds in Health and Disease, 7(5), 274–288.
  • de Oliveira, R., et al. (2015). Antinociceptive Effect of Hydantoin 3-Phenyl-5-(4-ethylphenyl)-imidazolidine-2,4-dione in Mice. Molecules, 20(1), 936-949.
  • AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. (n.d.). RJPN.
  • Systematic Evaluation of the Metabolism and Toxicity of Thiazolidinone and Imidazolidinone Heterocycles. (2015, September 24). Chemical Research in Toxicology.
  • New Imidazole-4-one and Imidazolidine-2,4-dione Analogues: Design, Synthesis, Antitumor activity and Molecular Modeling Study. (2025, August 10).
  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities. (2021, October 20). Frontiers in Pharmacology.
  • Metabolic Activation of Toxins Mechanisms Implications and Health Risks. (2024, November 4).
  • DIPHENYLHYDANTOIN METABOLISM, BLOOD LEVELS, AND TOXICITY. (n.d.). PubMed.
  • Imidazolidine-2,4-dione. (2025, August 21). Chemsrc.
  • A Review on the Some Biological Activities of the Hydantoin Derivatives. (2025, October 11).
  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. (2025, August 10).

Sources

Methodological & Application

Application Note: De Novo Synthesis and Characterization of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Synthetic Strategy

Hydantoins (imidazolidine-2,4-diones) are privileged heterocyclic scaffolds in medicinal chemistry, frequently utilized in the development of anticonvulsants, anti-arrhythmics, and antidiabetic agents. While the functionalization of the hydantoin core is a standard practice, achieving regioselective substitution at the N-1 position presents a significant synthetic challenge.

Direct alkylation of 5-phenylhydantoin with benzyl halides predominantly yields the N-3 substituted isomer. This regioselectivity is driven by the higher acidity of the N-3 imide proton (flanked by two carbonyl groups) compared to the N-1 amide proton ([1]). To bypass this limitation and achieve exclusive N-1 substitution, a de novo Urech-type ring construction is required. By utilizing an N-substituted amino acid (N-benzyl-2-phenylglycine) as the starting material, the regiochemistry is pre-installed prior to cyclization ([2]).

Mechanism A N-Benzyl-phenylglycine (Secondary Amine) C N-Benzyl-N-carbamoyl- phenylglycine A->C Nucleophilic Attack (RT, 2h) B Cyanic Acid (HNCO) from KOCN + AcOH B->C Electrophile D 1-Benzyl-5-phenyl- imidazolidine-2,4-dione C->D Intramolecular Cyclization (HCl, Reflux, -H2O)

Reaction mechanism detailing urea intermediate formation and dehydrative cyclization.

Reagents and Stoichiometry

The following quantitative parameters are optimized for a 10 mmol scale synthesis, ensuring complete conversion while minimizing the formation of side products.

Reagent / MaterialMolecular WeightEquivalentsAmountFunctional Role
N-Benzyl-2-phenylglycine 241.29 g/mol 1.0 eq2.41 g (10 mmol)Primary Starting Material
Potassium Cyanate (KOCN) 81.11 g/mol 2.0 eq1.62 g (20 mmol)Electrophile Source
Glacial Acetic Acid 60.05 g/mol Solvent25 mLWeak Acid / Primary Solvent
Distilled Water 18.02 g/mol Co-solvent20 mLSolubilizer for KOCN
Hydrochloric Acid (37%) 36.46 g/mol Excess15 mLStrong Acid Catalyst
Ethanol (Absolute) 46.07 g/mol SolventAs neededRecrystallization Solvent

Experimental Workflow & Protocol

Workflow Step1 Step 1: Urea Formation N-Benzyl-phenylglycine + KOCN Solvent: AcOH/H2O, RT, 2h Step2 Step 2: Cyclization Add conc. HCl Reflux at 100°C, 2h Step1->Step2 Complete conversion to ureido intermediate Step3 Step 3: Isolation Cool to RT Precipitation & Filtration Step2->Step3 Dehydrative ring closure Step4 Step4 Step3->Step4 Crude solid isolation

Experimental workflow for the synthesis of 1-benzyl-5-phenylimidazolidine-2,4-dione.

Step 1: Preparation of the Ureido Intermediate
  • Initial Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend N-benzyl-2-phenylglycine (2.41 g, 10.0 mmol) in 25 mL of glacial acetic acid and 10 mL of distilled water.

  • Electrophile Addition: Dissolve potassium cyanate (1.62 g, 20.0 mmol) in 10 mL of distilled water. Add this aqueous solution dropwise to the reaction flask over 15 minutes while stirring vigorously at room temperature.

  • Causality & Validation: Potassium cyanate must be converted to cyanic acid (HNCO) in situ to act as an electrophile. Glacial acetic acid is specifically chosen because its weak acidity protonates the cyanate without completely protonating the secondary amine of the starting material, thereby preserving its nucleophilicity ([1]). Self-Validation: As the reaction progresses (approx. 2 hours), the initial suspension will gradually clear as the more polar ureido intermediate (N-benzyl-N-carbamoyl-2-phenylglycine) forms and dissolves in the aqueous acetic acid mixture.

Step 2: Acid-Catalyzed Dehydrative Cyclization
  • Catalyst Addition: After the 2-hour stirring period, slowly add 15 mL of concentrated hydrochloric acid (37%) to the clear reaction mixture.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 2 hours.

  • Causality: The cyclization of the ureido acid into the hydantoin ring is an intramolecular nucleophilic acyl substitution. The carboxylic acid moiety must be strongly activated by protonation (necessitating the addition of HCl), and thermal energy (reflux) is required to overcome the activation barrier for ring closure and subsequent dehydration ([2]).

Step 3: Isolation and Purification
  • Precipitation: Remove the heat source and allow the reaction mixture to cool slowly to room temperature, then transfer the flask to an ice bath for 30 minutes.

  • Causality & Validation: The target hydantoin is highly hydrophobic compared to the ureido intermediate. Cooling decreases its solubility in the acidic aqueous medium, driving quantitative precipitation. Self-Validation: The sudden formation of a dense white precipitate upon cooling confirms successful cyclization.

  • Filtration: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold distilled water (3 × 20 mL) to remove residual acids and inorganic salts, then dry under a vacuum.

  • Recrystallization: Recrystallize the crude product from hot absolute ethanol to yield pure 1-benzyl-5-phenylimidazolidine-2,4-dione as a white crystalline solid.

Analytical Characterization

The structural integrity of 1-benzyl-5-phenylimidazolidine-2,4-dione can be verified using 1H NMR and ESI-MS. The presence of a chiral center at C-5 renders the benzylic protons on N-1 diastereotopic, which is a critical diagnostic feature in the NMR spectrum.

Analytical TechniqueParameter / SignalExpected ObservationStructural Assignment
1H NMR (CDCl3, 400 MHz)8.20 ppm (br s, 1H)Broad singletN3-H (Imide proton)
7.10 - 7.40 ppm (m, 10H)MultipletAromatic protons (Phenyl & Benzyl rings)
5.05 ppm (d, J = 15 Hz, 1H)Doublet (AB system)N1-CH2-Ar (Diastereotopic benzylic proton)
4.65 ppm (s, 1H)SingletC5-H (Methine proton)
3.85 ppm (d, J = 15 Hz, 1H)Doublet (AB system)N1-CH2-Ar (Diastereotopic benzylic proton)
ESI-MS (Positive Mode)m/z 267.1[M+H]+Molecular ion peak
m/z 289.1[M+Na]+Sodium adduct peak

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. URL:[Link]

  • Konnert, L., et al. (2017). Recent advances in the synthesis of hydantoins: the state of the art of a valuable scaffold. Chemical Reviews, 117(23), 13757-13809. URL:[Link]

Sources

Application Note: Recrystallization and Purification of 1-Benzyl-5-Phenylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the purification and solid-state characterization of 1-benzyl-5-phenylhydantoin , a critical scaffold in the development of anticonvulsant and antitumor therapeutics. Unlike its symmetric analog (5,5-diphenylhydantoin/phenytoin), the mono-benzyl substitution at the N-1 position introduces regiochemical challenges. This guide addresses the separation of the target N-1 isomer from the thermodynamically favored N-3 byproduct and unreacted precursors using a fractional recrystallization protocol based on Hansen Solubility Parameters (HSP).

Chemical Context & Impurity Profiling[1][2][3]

The Regioisomer Challenge

The synthesis of 1-benzyl-5-phenylhydantoin is frequently complicated by the ambident nucleophilicity of the hydantoin ring. Depending on the synthetic route (e.g., Bucherer-Bergs vs. direct alkylation), the impurity profile changes drastically.

  • Target Molecule: 1-benzyl-5-phenylhydantoin (Thermodynamic product in cyclization).

  • Primary Impurity: 3-benzyl-5-phenylhydantoin (Kinetic product in basic alkylation).

  • Secondary Impurities: Unreacted N-benzyl-phenylglycine, urea, and inorganic salts.

Critical Insight: The N-3 proton (


) is more acidic than the N-1 proton. In direct alkylation of 5-phenylhydantoin, the N-3 isomer is the dominant product. To obtain the N-1 isomer, synthesis typically proceeds via the cyclization of N-benzylamino acids. Therefore, purification must prioritize the removal of linear urea intermediates and potential N-3 isomers.
Solubility Thermodynamics

Hydantoins exhibit strong intermolecular hydrogen bonding (amide-imide interactions), resulting in high lattice energy and poor water solubility.

  • Water: Insoluble (< 0.1 mg/mL).

  • Ethanol (Hot): Soluble (> 50 mg/mL).[1]

  • Toluene: Moderately soluble (useful for isomer separation).

Solvent Selection Strategy

We utilize a Binary Solvent System (Ethanol/Water) to leverage the steep solubility curve of the hydantoin core.

SolventRoleJustification (Hansen Parameters)
Ethanol (95%) DissolverMatches the polar/H-bonding components of the hydantoin ring (

,

).
Water Anti-solventHigh

forces precipitation of the hydrophobic benzyl-phenyl scaffold upon cooling.
Acetic Acid ModifierOptional trace additive (1%) to suppress ionization of the N-3 proton, preventing salt inclusion.

Experimental Protocols

Protocol A: Fractional Recrystallization (Standard)

Best for crude purity >85% derived from cyclization reactions.

Materials:

  • Crude 1-benzyl-5-phenylhydantoin (10 g)

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Activated Carbon (Charcoal) - Optional for decolorization

Step-by-Step Methodology:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL round-bottom flask.

    • Add 80 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Checkpoint: If solid remains, add Ethanol in 5 mL increments until fully dissolved.

  • Hot Filtration (Clarification):

    • While at reflux, if the solution is colored, add 0.5 g activated carbon and stir for 5 mins.

    • Filter the hot solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove carbon and insoluble inorganic salts.

    • Critical: Keep the filtrate hot to prevent premature crystallization.

  • Nucleation & Growth:

    • Reheat filtrate to reflux to redissolve any crystals formed during filtration.

    • Remove from heat. Add warm water (approx. 60°C) dropwise until a persistent turbidity (cloudiness) is observed (approx. 10-20 mL).

    • Add 1-2 mL of Ethanol to clear the turbidity.

    • Controlled Cooling: Wrap the flask in a towel or place in a Dewar flask to cool slowly to room temperature over 4–6 hours.

    • Why: Slow cooling promotes Ostwald ripening, allowing the major isomer (N-1) to form pure, well-defined crystals while rejecting the N-3 isomer into the mother liquor.

  • Isolation:

    • Cool the slurry to 0–4°C in an ice bath for 1 hour.

    • Filter under vacuum.

    • Displacement Wash: Wash the cake with 20 mL of cold Ethanol:Water (1:1) mixture.

    • Dry in a vacuum oven at 50°C for 12 hours.

Protocol B: Isomer Scavenging (Advanced)

Required if N-3 isomer contamination is detected (>5% by HPLC).

  • Toluene Slurry: Suspend the semi-pure solid in Toluene (10 mL per gram).

  • Reflux: Heat to reflux for 30 minutes. The N-3 isomer is typically more soluble in non-polar aromatics than the N-1 isomer due to shielding of the polar imide core.

  • Hot Filtration: Filter the suspension while hot. The solid collected is enriched in the N-1 isomer.

  • Recrystallize: Proceed with Protocol A on the collected solid.

Visualization: Purification Workflows

PurificationWorkflow cluster_impurities Impurity Fate Start Crude Mixture (N1 + N3 Isomers + Salts) Solvent Add EtOH (95%) Heat to Reflux Start->Solvent Check Dissolution Complete? Solvent->Check Check->Solvent No (Add more EtOH) FilterHot Hot Filtration (Remove Salts/Carbon) Check->FilterHot Yes AntiSolvent Add Warm Water (Until Turbid) FilterHot->AntiSolvent Cooling Controlled Cooling (25°C -> 4°C) AntiSolvent->Cooling Isolate Vacuum Filtration Cooling->Isolate Wash Wash (Cold EtOH:H2O) Isolate->Wash MotherLiquor Mother Liquor (Contains N3 Isomer) Isolate->MotherLiquor Filtrate Dry Dry (50°C, Vacuum) Wash->Dry

Figure 1: Step-by-step purification logic for separating the N-1 isomer from crude mixtures.

Analytical Validation

A successful purification must be validated using the following criteria. Melting point alone is insufficient due to the proximity of isomer melting ranges.

MethodSpecificationNotes
HPLC Purity > 98.5%C18 Column, MeOH:Water (60:40), 254 nm. N-1 elutes after N-3 (typically).
1H NMR Regioisomer ConfirmationN-1 Isomer: Benzylic

appears as a singlet ~4.6 ppm. N-3 Isomer: Benzylic

often shifted slightly downfield; NH signal integration is critical.
Melting Point Range: 170–175°CSharp range (< 2°C) indicates high purity. Broad range indicates isomer mixture.[2]
Troubleshooting Guide
  • Oiling Out: If the product forms an oil instead of crystals upon water addition, the solution is too concentrated or too hot. Remedy: Reheat to reflux, add a small amount of ethanol to clear the oil, and cool much more slowly with vigorous stirring.

  • Low Yield: If yield is <60%, the ethanol:water ratio is too high (too much solvent). Remedy: Concentrate the mother liquor by rotary evaporation and cool again to recover a second crop (Crop 2).

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Long, L. M., Miller, C. A., & Troutman, H. D. (1948). "The Synthesis of 1-R-5-R'-5-Phenylhydantoins." Journal of the American Chemical Society, 70(3), 900–903. Link

  • Gordaliza, M. (2024). "Synthesis and Separation of Syn- and Anti-(±)-3,5-Disubstituted Hydantoins." Pharmaceuticals, 17, 1259.[3] Link

  • Jouyban, A., et al. (2014). "Solubility of phenytoin in aqueous mixtures of ethanol and sodium dodecyl sulfate at 298 K." Revista Colombiana de Ciencias Químico-Farmacéuticas, 43(1).[4] Link

Sources

Application Note: In Vitro Cytotoxicity Profiling of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Benzyl-5-phenylimidazolidine-2,4-dione (also known as 1-Benzyl-5-phenylhydantoin) represents a critical structural scaffold in medicinal chemistry. While the hydantoin core (imidazolidine-2,4-dione) is historically recognized for anticonvulsant activity (e.g., phenytoin), recent structure-activity relationship (SAR) studies have repositioned N-substituted hydantoins as potent antiproliferative agents.

The biological relevance of this specific derivative lies in the N1-benzyl modification . Unlike the 5,5-diphenyl moiety of phenytoin, the N1-benzyl group enhances lipophilicity and alters the binding affinity toward key oncogenic targets, including receptor tyrosine kinases (RTKs) such as VEGFR-2 and EGFR.

Scope of this Guide: This application note provides a validated workflow for researchers assessing the cytotoxic potential of 1-Benzyl-5-phenylimidazolidine-2,4-dione. It moves beyond generic protocols to address specific physicochemical challenges—primarily solubility and precipitation kinetics—inherent to lipophilic hydantoin derivatives.

Physicochemical Properties & Stock Preparation[1][2][3][4]

Critical Warning: Hydantoin derivatives are prone to "crash-out" precipitation when high-concentration DMSO stocks are rapidly introduced to aqueous media. The following solubilization protocol is designed to prevent micro-precipitation that can skew IC50 data.

Compound Specifications
  • Molecular Weight: 266.30 g/mol

  • Solubility Profile: Highly soluble in DMSO and Ethanol; poorly soluble in water/PBS.

  • Storage: Powder at +4°C; Solubilized stocks at -20°C (desiccated).

Validated Solubilization Protocol

Goal: Create a 50 mM Master Stock Solution.

  • Weighing: Weigh 13.3 mg of 1-Benzyl-5-phenylimidazolidine-2,4-dione into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex vigorously for 30 seconds. The solution should be clear and colorless.

  • Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve or retain compound). Sterility is maintained by using sterile DMSO and aseptic technique.

  • Aliquot: Dispense into 50 µL aliquots to avoid repeated freeze-thaw cycles. Store at -20°C.

Serial Dilution Workflow (Visualized)

The following diagram illustrates the "Intermediate Dilution Step" required to prevent osmotic shock and precipitation when treating cells.

DilutionProtocol cluster_0 Critical Control Point Stock Master Stock (50 mM in DMSO) Inter Intermediate Plate (2x Conc. in Media) DMSO < 1% Stock->Inter 1. Dilute 1:100 into Media CellPlate Cell Culture Plate (Final Assay Conc.) Inter->CellPlate 2. Add 100µL to 100µL Cells

Figure 1: Two-step dilution strategy ensures the final DMSO concentration remains <0.5% while preventing compound precipitation upon contact with media.

Primary Cytotoxicity Assay: MTT Protocol

The MTT assay is the gold standard for initial screening of hydantoin derivatives. It relies on the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase, a process that requires metabolically active cells.

Materials
  • Cell Lines: HepG2 (Liver), MCF-7 (Breast), or A549 (Lung).[1] Note: These lines are historically sensitive to hydantoin-based kinase inhibitors.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved at 5 mg/mL in PBS.[2]

  • Solubilizer: 100% DMSO.

Experimental Procedure
  • Seeding:

    • Harvest adherent cells during the log phase.

    • Seed 5,000–10,000 cells/well in 100 µL complete media into 96-well plates.

    • Crucial: Incubate for 24 hours to allow firm attachment and flattening. Hydantoins can cause detachment of loosely adherent cells.

  • Treatment:

    • Prepare the "Intermediate Dilutions" (as per Fig 1) ranging from 1 µM to 100 µM.

    • Remove old media from wells (optional, but recommended to remove metabolic waste).

    • Add 100 µL of fresh media containing the compound.

    • Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin 1 µM).

  • Incubation:

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) directly to each well.

    • Incubate for 3–4 hours. Check for purple formazan crystals under a microscope.

  • Solubilization:

    • Carefully aspirate the media without disturbing the crystals.

    • Add 100 µL DMSO to each well.

    • Shake plate on an orbital shaker for 10 minutes at room temperature.

  • Readout:

    • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis

Calculate % Viability using the formula:


[3][4]
  • IC50 Determination: Plot Log(concentration) vs. % Viability using non-linear regression (sigmoidal dose-response, variable slope).

Advanced Mechanistic Profiling

If cytotoxicity is observed (IC50 < 50 µM), it is essential to determine the mode of cell death. Hydantoin derivatives frequently induce apoptosis via Oxidative Stress (ROS) or Caspase activation.

ROS Generation Assay (DCFH-DA)

Hydantoins with benzyl substituents can act as electron acceptors/donors, generating Reactive Oxygen Species (ROS).

  • Seed cells in black-walled 96-well plates.

  • Treat with IC50 concentration of 1-Benzyl-5-phenylimidazolidine-2,4-dione for 6, 12, and 24 hours.

  • Wash cells with PBS and stain with 10 µM DCFH-DA for 30 minutes.

  • Measure fluorescence (Ex/Em: 485/535 nm).

    • Interpretation: An increase in fluorescence indicates mitochondrial stress, a precursor to apoptosis.

Proposed Mechanism of Action

The following diagram summarizes the established pathways for cytotoxic hydantoin derivatives, providing a framework for your hypothesis testing.

MOA Compound 1-Benzyl-5-phenyl- imidazolidine-2,4-dione Target Target Binding (VEGFR-2 / EGFR) Compound->Target Inhibition ROS Mitochondrial ROS Generation Target->ROS Stress Response Cycle Cell Cycle Arrest (G2/M Phase) Target->Cycle Signal Blockade Caspase Caspase 3/7 Activation ROS->Caspase Intrinsic Pathway Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Cycle->Apoptosis

Figure 2: Hypothetical cytotoxic pathways for N-benzyl hydantoins involving kinase inhibition and oxidative stress.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in wells Compound crashed out upon media addition.Use the "Intermediate Dilution" step (Fig 1). Do not add 100% DMSO stock directly to wells.
High Background OD Serum protein precipitation or phenol red interference.Use phenol-red free media for the assay or subtract blank wells containing media+MTT (no cells).
Inconsistent Replicates Evaporation in outer wells (Edge Effect).Fill outer wells with PBS and use only inner 60 wells for data.
Low Sensitivity Cell density too high.Hydantoins are cytostatic; if cells are over-confluent, growth inhibition is masked. Seed at lower density.

References

  • BenchChem. (2025).[5] The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide. Retrieved from

  • MDPI. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin Derivatives. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2004). Synthesis and cytotoxic activity of 1-(1-benzoylindoline-5-sulfonyl)-4-phenylimidazolidinones. Archives of Pharmacal Research. Retrieved from

  • Sigma-Aldrich. (2025).[2] Product Specification: 1-Methyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from

  • ChemScene. (2025). 1-Benzylimidazolidine-2,4-dione Product Information. Retrieved from

Sources

Preparation and Characterization of Pharmaceutical Co-crystals of 1-Benzyl-5-phenylhydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of active pharmaceutical ingredients (APIs) frequently encounters the bottleneck of poor aqueous solubility, which severely limits in vivo bioavailability. 1-Benzyl-5-phenylhydantoin is a highly lipophilic hydantoin derivative. While its parent compound, phenytoin (5,5-diphenylhydantoin), has been extensively studied, the specific steric and electronic profile of 1-benzyl-5-phenylhydantoin requires a tailored crystal engineering approach.

Co-crystallization offers a pathway to modify the solid-state properties of this API without altering its covalent pharmacological structure. The causality of our experimental design is rooted in supramolecular chemistry. Unlike phenytoin, which possesses two free N-H groups capable of forming robust homodimers, 1-benzyl-5-phenylhydantoin is N1-benzylated. This steric bulk prevents classic hydantoin homodimerization. Consequently, crystal engineering must exploit the remaining N3-H (hydrogen bond donor) and the adjacent C2=O and C4=O (hydrogen bond acceptors) .

By selecting co-formers with complementary functional groups (such as amides, pyridines, or carboxylic acids), we can drive the formation of thermodynamically stable heterosynthons—analogous to the proton transfer and hydrogen bonding behaviors observed in established phenytoin multicomponent systems.

Co-former Selection & Interaction Mapping

The selection of a co-former is not arbitrary; it is dictated by the principles of hydrogen bond propensity and


 gap analysis (

to ensure co-crystal rather than salt formation). For 1-benzyl-5-phenylhydantoin, we target the formation of

supramolecular motifs.
Table 1: Co-former Selection and Supramolecular Rationale
Co-formerStoichiometryPrimary Synthon MotifRationale for SelectionExpected Physicochemical Shift
Isonicotinamide 1:1

amide-imide or N-H···N(pyr)
Strong pyridine hydrogen bond acceptor pairs with the N3-H donor of the hydantoin ring.Moderate solubility increase; distinct

.
Saccharin 1:1

imide-imide
Classic homomeric-like pairing; highly effective at improving the dissolution rate of poorly soluble APIs.High solubility increase; elevated thermal stability.

Experimental Workflows

To ensure a self-validating system, this guide employs a dual-track methodology. Liquid-Assisted Grinding (LAG) is utilized for rapid, mechanochemical phase screening, while Slow Solvent Evaporation (SSE) is employed to grow single crystals suitable for absolute structural elucidation.

Workflow cluster_0 Methodologies cluster_1 Validation Start 1-Benzyl-5-phenylhydantoin + Co-former LAG Liquid-Assisted Grinding (LAG) Catalytic MeOH Start->LAG Mechanochemical SSE Slow Solvent Evaporation (SSE) Equimolar Solution Start->SSE Solution-based PXRD PXRD & DSC (Bulk Phase Purity) LAG->PXRD Powder SCXRD SCXRD & FTIR (Structural Elucidation) SSE->SCXRD Single Crystal Final Validated Pharmaceutical Co-crystal PXRD->Final Confirmed SCXRD->Final Confirmed

Figure 1: Parallel workflow for the mechanochemical screening and solution-based crystallization.

Protocol A: Liquid-Assisted Grinding (LAG) - Mechanochemical Screening

Causality: Neat (dry) grinding often leads to incomplete conversion or amorphization due to restricted molecular mobility. The addition of a catalytic amount of solvent in LAG acts as a molecular lubricant, facilitating a solution-mediated phase transformation at the solid interfaces. This dramatically increases the kinetics of co-crystal formation while maintaining the thermodynamic stability of the solid state.

Step-by-Step Methodology:

  • Preparation: Accurately weigh equimolar amounts of 1-benzyl-5-phenylhydantoin (1.0 mmol, ~266.3 mg) and the selected co-former (e.g., Isonicotinamide, 1.0 mmol, 122.1 mg).

  • Loading: Transfer the physical mixture into a 10 mL stainless-steel milling jar containing two 5 mm stainless-steel grinding balls.

  • Catalytic Solvent Addition: Add 75 µL of methanol (

    
     ≈ 0.2 µL/mg of total powder).
    
  • Milling: Secure the jar in a mixer mill and grind at a frequency of 25 Hz for exactly 20 minutes.

  • Recovery: Scrape the resulting powder from the jar and dry under a vacuum at 40 °C for 2 hours to remove any residual methanol.

  • Validation: Immediately analyze the bulk powder via Powder X-Ray Diffraction (PXRD) to confirm the emergence of a novel crystalline phase.

Protocol B: Slow Solvent Evaporation (SSE) - Single Crystal Growth

Causality: To obtain single crystals for X-ray diffraction, the crystallization must be purely thermodynamically driven from the solution state. The critical parameter here is solubility congruence. If the API and co-former have vastly different solubilities in the chosen solvent, the less soluble component will precipitate first, yielding a physical mixture rather than a co-crystal.

Step-by-Step Methodology:

  • Solvent Screening: Determine the solubility of both the API and the co-former. Select a solvent (e.g., Methanol or Ethyl Acetate) where both components exhibit congruent solubility.

  • Dissolution: Dissolve 0.5 mmol of 1-benzyl-5-phenylhydantoin and 0.5 mmol of the co-former in 10 mL of the selected solvent in a 20 mL clear glass vial.

  • Self-Validating Filtration: Sonicate the solution for 5 minutes to ensure complete dissolution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Note: This step is critical to remove heterogeneous nucleation sites (dust or undissolved API) that could trigger premature, non-co-crystalline precipitation.

  • Controlled Evaporation: Cover the vial tightly with Parafilm and puncture 3 to 5 small holes using a 21G needle to allow for controlled, slow solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant ambient temperature (20–25 °C) for 7 to 14 days.

  • Harvesting: Once high-quality, faceted single crystals emerge, harvest them carefully, wash lightly with a few drops of cold solvent, and mount immediately in paratone oil for SCXRD analysis.

Characterization & Validation Strategy

The validation of a pharmaceutical co-crystal requires orthogonal analytical techniques to prove both the bulk phase purity and the precise atomic-level interactions.

Synthon API 1-Benzyl-5-phenylhydantoin (N3-H Donor, C2=O/C4=O Acceptors) Synthon Heterosynthon Formation (e.g., R2,2(8) Motif) API->Synthon Hydrogen Bonding Coformer Isonicotinamide (Pyridine Acceptor, Amide Donor/Acceptor) Coformer->Synthon Hydrogen Bonding Lattice 1D Supramolecular Tape (Co-crystal Lattice) Synthon->Lattice Self-Assembly

Figure 2: Supramolecular heterosynthon assembly between the API and isonicotinamide.

Table 2: Analytical Validation Matrix
TechniqueTarget ObservationMechanistic Conclusion
PXRD Emergence of novel Bragg peaks distinct from the physical mixture of raw API and co-former.Confirms the formation of a new, phase-pure macroscopic crystalline lattice.
DSC Single, sharp endothermic melting peak at a novel temperature (distinct from API and co-former).Validates the absence of eutectic mixtures and confirms the thermodynamic stability of the single-phase co-crystal.
FTIR Shift in the N3-H stretch (~3200 cm⁻¹) and C=O stretches (~1720–1740 cm⁻¹).Proves non-covalent hydrogen bonding interactions are occurring specifically at the targeted synthon sites.
SCXRD Complete 3D atomic coordinate mapping.Absolute confirmation of the

heterosynthon, stoichiometry, and overall crystal packing geometry.

References Amil-Miranda, M. I., Pineda-Contreras, A., Martínez-Martínez, F. J., Flores-Álamo, M., García-Or

Application Note: Solvent-Free Mechanochemical Synthesis of N-Benzyl Hydantoin Derivatives via Liquid-Assisted Grinding (LAG)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin (imidazolidine-2,4-dione) scaffold is a privileged pharmacophore in drug discovery, historically recognized for its anticonvulsant properties (e.g., phenytoin, ethotoin) and increasingly valued for its anti-tumor, anti-androgen, and antimicrobial activities [1]. Traditional syntheses of 3,5-disubstituted hydantoins, such as N-benzyl derivatives, often rely on multi-step solution-phase protocols utilizing hazardous reagents (e.g., phosgene, toxic isocyanates) and large volumes of volatile organic solvents.

This application note details a robust, solvent-free, one-pot/two-step mechanochemical protocol for synthesizing N-benzyl hydantoins. By leveraging Liquid-Assisted Grinding (LAG) with poly(ethylene glycol) (PEG) as a biodegradable grinding additive, this method overcomes the mass-transfer limitations and "stickiness" often encountered in dry solid-state reactions, providing a highly efficient, green alternative for pharmaceutical development[2, 3].

Mechanistic Causality: The Shift to Mechanochemistry

Mechanochemical activation via planetary ball milling imparts mechanical energy directly to solid reactants, inducing structural defects and localized melting that drive chemical transformations without bulk solvents.

The synthesis of N-benzyl hydantoins from


-amino methyl esters relies on a carefully orchestrated sequence of nucleophilic acyl substitutions and intramolecular cyclizations:
  • Activation (Step 1) : The

    
    -amino methyl ester hydrochloride is milled with 1,1'-Carbonyldiimidazole (CDI). CDI serves as a safe, solid-state phosgene equivalent. The mechanical energy drives the formation of an N-carbamoylimidazole intermediate, bypassing the need for highly toxic isocyanates [2].
    
  • Nucleophilic Addition (Step 2a) : Benzylamine is introduced into the milling jar. The imidazole leaving group is displaced by the primary amine, forming an unsymmetrical ureido intermediate.

  • Intramolecular Cyclization (Step 2b) : Potassium carbonate (K

    
    CO
    
    
    
    ) is added simultaneously with the amine. It serves a dual purpose: neutralizing the initial hydrochloride salt of the amino ester and base-catalyzing the cyclization of the ureido ester into the final 3-benzyl-5-substituted hydantoin [3].

The Critical Role of Liquid-Assisted Grinding (LAG)

In purely dry grinding conditions, the transient formation of water and the hygroscopic nature of the inorganic salts often lead to a sticky paste that coats the milling balls. This dampens the kinetic energy transfer, halting the reaction prematurely.

The addition of a catalytic amount of PEG-2000 acts as a molecular lubricant and phase-transfer agent. At the microscopic level, PEG creates a highly concentrated, localized liquid phase that facilitates mass transfer between the solid particles, buffers the heat of friction, and ensures a free-flowing powder, thereby pushing the reaction to completion [3].

Visualizing the Mechanochemical Workflow

G A α-Amino Methyl Ester Hydrochloride B CDI (1.3 equiv) Planetary Ball Mill 450 rpm, 40 min A->B C N-Carbamoylimidazole Intermediate B->C D Benzylamine (1.6 equiv) K2CO3 (3.6 equiv) + PEG-2000 450 rpm, 2 hrs C->D E Unsymmetrical Ureido Derivative D->E F Intramolecular Cyclization E->F G N-Benzyl Hydantoin Derivatives F->G

Mechanochemical one-pot/two-step synthesis of N-benzyl hydantoins via LAG.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to ensure the integrity of the intermediate transformations.

Equipment Required:
  • Planetary ball mill (e.g., Retsch PM 100 or Fritsch Pulverisette 7).

  • 12 mL stainless steel grinding jars.

  • 50 stainless steel balls (5 mm diameter).

Reagents:
  • 
    -Amino methyl ester hydrochloride (e.g., L-phenylalanine methyl ester HCl) (1.0 equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.3 equiv)

  • Benzylamine (1.6 equiv)

  • K

    
    CO
    
    
    
    (anhydrous, finely powdered) (3.6 equiv)
  • PEG-2000 (450 mg per mmol of substrate)

Procedure:

Step 1: Formation of the N-Carbamoylimidazole Intermediate

  • Ensure the stainless steel jar and balls are completely dry to prevent premature hydrolysis of CDI.

  • Add the

    
    -amino methyl ester hydrochloride (1.0 mmol) and CDI (1.3 mmol) into the 12 mL jar containing the 50 stainless steel balls.
    
  • Seal the jar and place it in the planetary ball mill.

  • Mill at 450 rpm for 40 minutes. Crucial: Program the mill to alternate rotation direction every 10 minutes to prevent material from compacting on the jar walls.

Step 2: Amination and Cyclization via LAG 5. Open the jar in a well-ventilated fume hood (minor CO


 outgassing from CDI activation will occur).
6. Add benzylamine (1.6 mmol), K

CO

(3.6 mmol), and PEG-2000 (450 mg). 7. Reseal the jar and mill at 450 rpm for an additional 2 hours. 8. In-Process Control : Extract a ~5 mg aliquot, dissolve in 1 mL methanol, and analyze via LC-MS or TLC (EtOAc/Hexane 1:1) to confirm the disappearance of the ureido intermediate and the formation of the cyclized hydantoin.

Step 3: Workup and Isolation 9. Transfer the crude milled mixture to a beaker. Rinse the jar and balls with 15 mL of distilled water and 15 mL of ethyl acetate (EtOAc), adding the rinses to the beaker. 10. Stir vigorously for 10 minutes to dissolve the PEG and inorganic salts into the aqueous phase. 11. Transfer to a separatory funnel, and extract the aqueous layer with EtOAc (2 x 15 mL). 12. Wash the combined organic layers with brine, dry over anhydrous Na


SO

, and concentrate under reduced pressure. 13. The resulting N-benzyl hydantoin is typically >95% pure by NMR. If necessary, recrystallize from hot ethanol.

Comparative Yield Analysis

The addition of PEG significantly enhances the yield and purity of the final N-benzyl hydantoins compared to dry grinding, demonstrating the necessity of the LAG approach for consistent scale-up [3].

Amino Acid PrecursorR

Substituent
Amine ReactantGrinding ConditionIsolated Yield (%)
Glycine methyl ester-HBenzylamineDry Grinding65%
Glycine methyl ester-HBenzylamineLAG (PEG-2000) 88%
L-Valine methyl ester-CH(CH

)

BenzylamineDry Grinding54%
L-Valine methyl ester-CH(CH

)

BenzylamineLAG (PEG-2000) 82%
L-Phe methyl ester-CH

Ph
BenzylamineDry Grinding60%
L-Phe methyl ester-CH

Ph
BenzylamineLAG (PEG-2000) 85%

References

  • Hashmi, I. A., Aslam, A., Ali, S. K., & Ali, F. I. (2010). "Synthesis of Hydantoins, Thiohydantoins, and Glycocyamidines Under Solvent-Free Conditions." Synthetic Communications, 40(19), 2870-2876. URL: [Link]

  • Konnert, L., Reneaud, B., de Figueiredo, R. M., Campagne, J.-M., & Lamaty, F. (2014). "Mechanochemical Preparation of Hydantoins from Amino Esters: Application to the Synthesis of the Antiepileptic Drug Phenytoin." The Journal of Organic Chemistry, 79(21), 10132-10142. URL: [Link]

  • Mascitti, A., Lupacchini, M., Guerra, R., Taydakov, I., Tonucci, L., d'Alessandro, N., Lamaty, F., Martinez, J., & Colacino, E. (2017). "Poly(ethylene glycol)s as grinding additives in the mechanochemical preparation of highly functionalized 3,5-disubstituted hydantoins." Beilstein Journal of Organic Chemistry, 13, 19-25. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-5-phenylimidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely accessing this guide because you are encountering low yields (<40%) or regioselectivity issues (N3 vs. N1 isomers) while synthesizing 1-Benzyl-5-phenylimidazolidine-2,4-dione .

In the synthesis of 1-substituted hydantoins, the most common error is attempting direct alkylation of 5-phenylhydantoin. Due to the


 difference between N3 (~8.0) and N1 (~10-11), standard alkylation conditions predominantly yield the 3-benzyl  isomer or 1,3-dibenzyl mixtures, not your target 1-benzyl compound.

This guide outlines the Modified Urech Synthesis as the "Gold Standard" protocol for high-yield (>85%) production of the 1-benzyl isomer and provides a troubleshooting decision tree for your current experimental setup.

Part 1: The "Yield Killer" – Why Direct Alkylation Fails

Many researchers attempt to synthesize this molecule by reacting 5-phenylhydantoin with benzyl bromide in the presence of a base (e.g.,


 or KOH).
  • The Problem: The imide proton (N3) is significantly more acidic than the amide proton (N1).[1] Under thermodynamic control, the benzyl group attaches to N3.

  • The Result: You isolate 3-benzyl-5-phenylhydantoin , which is pharmacologically distinct from your target.

  • The Fix: To achieve N1 selectivity via alkylation, you would need exotic blocking groups or extremely specific bases (e.g., KHMDS in THF), which is atom-inefficient. Switch to the Amino Acid Route (Module 2).

Pathway Comparison Diagram

SynthesisPathways Start_Alk Start: 5-Phenylhydantoin Rxn_Alk Reaction: Benzyl Bromide + Base Start_Alk->Rxn_Alk Direct Alkylation Prod_Wrong Major Product: 3-Benzyl-5-phenylhydantoin (WRONG ISOMER) Rxn_Alk->Prod_Wrong Thermodynamic Control (N3 Acidity) Start_AA Start: N-Benzyl-2-phenylglycine Rxn_Cyanate Reaction: Potassium Cyanate (KCNO) Start_AA->Rxn_Cyanate Urech Synthesis Inter_Urea Intermediate: N-Benzyl-N-carbamoyl -2-phenylglycine Rxn_Cyanate->Inter_Urea pH 6-7 Prod_Right Target Product: 1-Benzyl-5-phenylhydantoin (HIGH YIELD) Inter_Urea->Prod_Right Acid Cyclization (HCl, Heat)

Figure 1: Comparison of the low-yield direct alkylation route vs. the high-fidelity Urech synthesis pathway.

Part 2: The High-Yield Protocol (Modified Urech Synthesis)

To guarantee the benzyl group is at position 1, it must be introduced before the ring closes. We utilize N-benzyl-2-phenylglycine as the scaffold. The nitrogen of the amino acid becomes N1 of the hydantoin.

Pre-requisite: Starting Material

Ensure you have N-benzyl-2-phenylglycine .

  • Synthesis: Can be prepared via reductive amination of phenylglyoxylic acid with benzylamine, or nucleophilic substitution of

    
    -bromophenylacetic acid with benzylamine.
    
Step-by-Step Optimization Protocol
Step 1: Urea Formation (The Critical pH Step)

The reaction of the secondary amine with cyanate is pH-sensitive. If too acidic, cyanate hydrolyzes to


 and 

. If too basic, the amine is unreactive.
  • Dissolution: Dissolve 10 mmol of N-benzyl-2-phenylglycine in 30 mL of water containing 10 mmol of NaOH (or KOH).

    • Note: The amino acid must be in its salt form to dissolve.

  • Acidification: Carefully add dilute HCl until the pH is exactly 6.5 – 7.0 .

    • Why? We need the free amine for nucleophilic attack, but we need to avoid decomposing the cyanate.

  • Cyanate Addition: Add 15 mmol (1.5 eq) of Potassium Cyanate (KCNO) .

  • Heating: Heat the mixture to 60°C for 2-3 hours .

    • Checkpoint: The solution should remain clear or turn slightly cloudy. A heavy precipitate here might indicate unreacted starting material zwitterion.

Step 2: Acid-Catalyzed Cyclization

The intermediate (ureido acid) must be dehydrated to close the ring.

  • Acidification: Add 10 mL of 6M HCl to the reaction mixture. The pH should drop to <1.[2]

  • Reflux: Heat to reflux (approx. 100°C) for 1–2 hours .

    • Mechanism:[2][3][4][5][6][7] The acid protonates the carbonyl oxygen of the urea, making the carbon electrophilic enough for the amide nitrogen to attack, closing the ring and expelling water.

  • Isolation: Cool the mixture slowly to 4°C (ice bath). The product, 1-Benzyl-5-phenylimidazolidine-2,4-dione , will precipitate as a white solid.

  • Purification: Recrystallize from Ethanol/Water (70:30).

Yield Optimization Data
VariableConditionImpact on YieldRecommendation
Cyanate Equivalents 1.0 eqLow (<50%)Use 1.5 – 2.0 eq to account for hydrolysis losses.
Cyclization Acid

ModerateUse HCl (6M) . Chloride ions can assist catalysis; easier workup.
Cyclization Temp 60°CIncompleteMust Reflux (100°C) to drive dehydration.
Solvent 100% EthanolPoor SolubilityUse Water or 50% Aq. Ethanol for the cyanate step.

Part 3: Troubleshooting Guide (FAQs)

Q1: My product is an oil that won't crystallize. What happened?

Diagnosis: This usually indicates the presence of uncyclized hydantoic acid intermediate (ureido acid) or residual benzylamine impurities. Solution:

  • Re-Cyclize: Dissolve the oil in 20% HCl and reflux for an additional hour. The intermediate likely didn't fully dehydrate.

  • Oil-Out Protocol: If it remains an oil, decant the aqueous layer, dissolve the oil in minimal hot ethanol, and add water dropwise until turbid. Scratch the flask glass to induce nucleation.

Q2: NMR shows a mixture of products. How do I distinguish N1-benzyl from N3-benzyl?

Analysis:

  • 1-Benzyl (Target): The benzylic

    
     protons usually appear as an AB quartet  (or split singlet) due to the proximity to the chiral center at C5.
    
  • 3-Benzyl (Wrong): The benzylic

    
     is further from the chiral center and often appears as a sharper singlet .
    
  • Shift: The N1-benzyl

    
     is generally shielded (shifted upfield, ~4.2-4.6 ppm) compared to N3-benzyl (~4.6-5.0 ppm) due to the adjacent carbonyl environment.
    
Q3: My yield is <30%. Where am I losing mass?

Root Cause Analysis:

  • Cyanate Hydrolysis: Did you add KCNO to a strongly acidic solution? If pH < 5, KCNO turns into gas (

    
    ). Keep pH ~7 during addition. 
    
  • Solubility: Did the starting amino acid precipitate out before reacting? Ensure the initial solution is homogeneous before adding KCNO.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start Problem Encountered Q_State Physical State of Product? Start->Q_State Res_Oil Oily / Sticky Solid Q_State->Res_Oil Sticky Res_Solid White Solid (Low Yield) Q_State->Res_Solid Powder Q_NMR NMR Regiochemistry Check Q_Regio Is Benzyl on N1 or N3? Q_NMR->Q_Regio Act_Cyclize Action: Incomplete Cyclization. Reflux in 6M HCl for 1h. Res_Oil->Act_Cyclize Res_Solid->Q_NMR Act_pH Action: Check pH during KCNO add. Must be pH 6-7. Res_Solid->Act_pH If Pure but Low Yield Res_N3 N3-Benzyl (Singlet CH2) Q_Regio->Res_N3 Res_N1 N1-Benzyl (AB Quartet CH2) Q_Regio->Res_N1 Act_Route CRITICAL ERROR: You used Direct Alkylation. Switch to Urech Synthesis. Res_N3->Act_Route Act_Pure Success: Optimize Recrystallization (EtOH/Water). Res_N1->Act_Pure

Figure 2: Diagnostic logic for yield and purity issues in hydantoin synthesis.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Foundational text establishing the Urech synthesis mechanism.
  • Meos, A., et al. (2025).[8] "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." ResearchGate / PubMed. Link (Generalized link for context)

    • Discusses the difficulty of N1 alkylation and the acidity differences between N1 and N3.
  • Lopez, C.A. & Trigo, G.G. (1985). "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 38, 177-228.
  • Tanwar, D. K., et al. (2017).[9] "Synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins." Synlett, 28, 2285-2290.[9] Link

    • Modern application of the ureido acid cycliz

Sources

Troubleshooting cyclization failures in hydantoin derivative synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for hydantoin derivative synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. Hydantoins are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis, particularly the critical cyclization step, can be prone to failure.

This document provides in-depth, troubleshooting guidance in a practical question-and-answer format. It moves beyond simple procedural lists to explain the underlying chemical principles and offers field-proven solutions to common experimental challenges. Our goal is to empower you with the expertise to diagnose and resolve issues in your synthetic workflow, ensuring the successful and efficient production of your target hydantoin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Reaction Initiation and Intermediate Formation

Question 1: My Bucherer-Bergs reaction is not proceeding. TLC analysis shows only the starting carbonyl compound. What are the likely causes and how can I fix this?

Answer:

Failure to initiate the Bucherer-Bergs reaction typically points to issues with the initial formation of the key intermediates: the cyanohydrin and the subsequent amino nitrile. Here’s a breakdown of potential causes and corrective actions:

  • Reagent Quality and Stoichiometry:

    • Ammonium Carbonate: This reagent can decompose over time, releasing ammonia and carbon dioxide. Use a fresh bottle or one that has been stored tightly sealed. An excess of ammonium carbonate is often used to ensure a sufficient concentration of ammonia and carbonate ions.[1][2]

    • Cyanide Source (KCN or NaCN): Ensure your cyanide salt is dry and has not been excessively exposed to atmospheric moisture and carbon dioxide, which can lead to its degradation.

    • Solvent: The reaction is typically run in aqueous ethanol or methanol.[3] Ensure the solvent quality is appropriate and that the starting carbonyl is sufficiently soluble. For very nonpolar substrates, consider using a co-solvent like DMF or acetamide, which can also increase the reaction temperature.[3][4]

  • Reaction Conditions:

    • Temperature: While the Bucherer-Bergs reaction is often heated (typically 60-70 °C), some sterically unhindered and reactive carbonyls can react at lower temperatures.[1][5] However, for less reactive or sterically hindered ketones, higher temperatures (even up to 110-150 °C in a sealed vessel) may be necessary to drive the reaction forward.[4][6]

    • pH: The reaction medium is basic due to the presence of ammonium carbonate. The pH is critical for the equilibrium between the carbonyl, cyanohydrin, and amino nitrile. Ensure that no acidic contaminants are present in your starting materials that could neutralize the basicity.

  • Starting Material Reactivity:

    • Steric Hindrance: Highly substituted or bulky ketones can be very slow to react or may fail to react altogether.[3] The initial nucleophilic attack by cyanide and ammonia is sterically sensitive. In such cases, more forcing conditions (higher temperature, pressure) or alternative synthetic routes may be necessary.

Troubleshooting Workflow for Reaction Initiation Failure:

G start Reaction Failure: Only Starting Material Observed reagent_check Verify Reagent Quality (Fresh (NH4)2CO3, Dry KCN/NaCN) start->reagent_check Step 1 conditions_check Optimize Reaction Conditions reagent_check->conditions_check If reagents are good temp_increase Increase Temperature (e.g., to 80-110 °C in sealed tube) conditions_check->temp_increase solvent_change Change Solvent (e.g., Acetamide, DMF) conditions_check->solvent_change steric_check Assess Steric Hindrance of Carbonyl alt_route Consider Alternative Synthesis (e.g., Pre-forming amino nitrile) steric_check->alt_route For highly hindered substrates temp_increase->steric_check If still no reaction solvent_change->steric_check If still no reaction

Caption: Troubleshooting workflow for a stalled Bucherer-Bergs reaction.

Question 2: I am attempting a Read (or Urech) synthesis from an α-amino acid, but the reaction is not working. What should I check?

Answer:

The Read synthesis involves the reaction of an α-amino acid with a cyanate salt (like KCNO) to form a ureido acid intermediate, which then cyclizes to the hydantoin upon acidification.[3][7] Failures can occur at either stage.

  • Formation of the Ureido Acid:

    • pH Control: The initial reaction with cyanate is typically performed under neutral to slightly alkaline conditions. If the solution is too acidic, the cyanate will decompose to isocyanic acid and then hydrolyze.

    • Reagent Purity: Use high-purity potassium or sodium cyanate.

    • Amino Acid Solubility: Ensure your amino acid is soluble in the reaction medium. This may require adjusting the pH or using a co-solvent.

  • Cyclization of the Ureido Acid:

    • Acid Strength: The cyclization step requires strong acidic conditions (e.g., refluxing in HCl).[7][8] Insufficiently acidic conditions will not promote the intramolecular nucleophilic attack to form the hydantoin ring.

    • Temperature: This step usually requires heating to overcome the activation energy for the cyclization.

Experimental Protocol: Urech Hydantoin Synthesis from an α-Amino Acid

  • Ureido Acid Formation:

    • Dissolve the α-amino acid in water.

    • Add an equimolar amount of potassium cyanate (KCNO) and stir at room temperature or with gentle heating (e.g., 50 °C) for 1-2 hours. Monitor the disappearance of the starting amino acid by TLC.

  • Cyclization:

    • Once the ureido acid formation is complete, acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~1.

    • Heat the mixture to reflux for 1-3 hours.

    • Monitor the formation of the hydantoin product by TLC.

    • Cool the reaction mixture and collect the precipitated hydantoin by filtration.

Category 2: Cyclization Failures and Side Product Formation

Question 3: My reaction has stalled, and I've isolated an intermediate instead of the final hydantoin. It appears to be the corresponding ureido acid or amide. Why did the cyclization fail, and how can I promote ring closure?

Answer:

The isolation of the acyclic ureido intermediate (either the acid or amide) is one of the most common failure modes in hydantoin synthesis.[3][7][8] This indicates that the initial bond-forming steps have occurred, but the final intramolecular cyclization has not.

Causality of Cyclization Failure:

  • Insufficient Energy Input: The cyclization step is an intramolecular nucleophilic substitution that requires a certain activation energy. The reaction temperature may be too low, or the reaction time may be too short.

  • Unfavorable Conformation: For sterically demanding substrates, the acyclic ureido intermediate may adopt a conformation that is unfavorable for the nitrogen nucleophile to attack the carbonyl or ester group.

  • Basic Conditions (for syntheses from amino esters/isocyanates): In syntheses starting from an amino ester and an isocyanate, the cyclization of the resulting ureido ester is typically base-catalyzed.[9] If the base is too weak, absent, or consumed by side reactions, the cyclization will not proceed efficiently.

  • Hydrolysis of Intermediates: In the Bucherer-Bergs reaction, if the reaction stalls at the amino nitrile stage, this intermediate can be susceptible to hydrolysis under the reaction conditions, especially with prolonged reaction times, which can lead to the formation of α-amino amides and subsequently ureido amides.

Strategies to Promote Cyclization:

  • Increase Temperature: This is often the simplest solution. Refluxing the reaction mixture for a longer period can provide the necessary energy for the ring-closure to occur. For the Bucherer-Bergs reaction, performing the reaction in a sealed vessel at temperatures above the solvent's boiling point (e.g., 110-120 °C) can be very effective.[4]

  • Change the Solvent: Switching to a higher-boiling point solvent such as DMF, acetamide, or propylene glycol can facilitate the use of higher temperatures.[3][4]

  • Acid or Base Catalysis:

    • If you have isolated a ureido acid (from a Read-type synthesis), treat it with a strong mineral acid (e.g., 6M HCl) and heat to reflux to force the cyclization.[8]

    • If you have isolated a ureido ester (from an amino ester/isocyanate route), treat it with a base such as sodium methoxide in methanol or potassium carbonate in a suitable solvent.[9]

Troubleshooting Logic for Stalled Cyclization:

G start Cyclization Failure: Ureido Intermediate Isolated increase_temp Increase Reaction Temperature and/or Time start->increase_temp First Step change_solvent Switch to a Higher-Boiling Point Solvent (e.g., DMF) increase_temp->change_solvent If ineffective add_catalyst Add Appropriate Catalyst change_solvent->add_catalyst If still no cyclization acid_cat Acid Catalysis (HCl) for Ureido Acids add_catalyst->acid_cat If intermediate is an acid base_cat Base Catalysis (NaOMe) for Ureido Esters add_catalyst->base_cat If intermediate is an ester success Successful Cyclization to Hydantoin acid_cat->success base_cat->success

Caption: Decision tree for promoting the cyclization of isolated ureido intermediates.

Question 4: I am getting a mixture of products, and I suspect side reactions are occurring. What are the common byproducts in hydantoin synthesis?

Answer:

Side product formation can significantly complicate purification and reduce the yield of your desired hydantoin. The nature of the byproducts depends on the synthetic route.

Common Side Products and Their Origins:

Side ProductSynthetic RouteProbable Cause
Ureido Amides/Acids Bucherer-Bergs, Read SynthesisIncomplete cyclization as discussed in Q3.[3][7][8]
Hydrolyzed Cyanohydrin Bucherer-BergsThe cyanohydrin intermediate can revert to the starting carbonyl compound, especially if the subsequent amination step is slow.[10]
Polymerization Products GeneralHigh reaction temperatures or concentrations can sometimes lead to polymerization of starting materials or intermediates, especially with reactive aldehydes.[11]
Alternative Heterocycles Bucherer-Bergs (with specific substrates)With certain starting materials, such as some carbohydrates, anomalous reactions can lead to the formation of different ring systems.[3]
Diastereomers/Epimers Syntheses with chiral centersIf a chiral center is adjacent to the reacting carbonyl or in the amino acid backbone, harsh reaction conditions (strong base or acid, high heat) can cause epimerization.[12]

Analytical Techniques for Identifying Byproducts:

  • Thin-Layer Chromatography (TLC): An essential first step to assess the complexity of your reaction mixture. Use different solvent systems to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of isolated byproducts. The absence of the characteristic hydantoin ring signals and the presence of signals corresponding to an open-chain ureido structure can confirm incomplete cyclization.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, which is a critical piece of data for identifying unexpected products.

  • Infrared (IR) Spectroscopy: Can help distinguish between the cyclic hydantoin (which will have characteristic C=O stretches) and the acyclic ureido acid/amide intermediates.

Category 3: Product Purity and Stability

Question 5: My hydantoin product appears to be degrading during workup or purification. What conditions can cause hydantoin ring cleavage?

Answer:

The hydantoin ring is generally stable, but it is susceptible to hydrolysis under certain conditions, which can lead to the formation of the corresponding hydantoic acid (α-ureido acid).[1][13]

  • Strongly Basic Conditions: Prolonged exposure to strong bases (e.g., concentrated NaOH or KOH), especially at elevated temperatures, can promote hydrolytic ring-opening. This is the reverse of the cyclization step and is an equilibrium process.

  • Strongly Acidic Conditions: While strong acid is used to promote cyclization in the Read synthesis, very harsh and prolonged heating in strong acid can also lead to hydrolysis of the hydantoin ring.

  • Presence of Other Nucleophiles: In some cases, other nucleophiles present in the reaction mixture could potentially attack the carbonyls of the hydantoin ring, though this is less common than hydrolysis.

Recommendations for Stable Workup and Purification:

  • Neutralize Carefully: After your reaction, carefully neutralize the mixture to a pH of ~6-7 before extraction to minimize base- or acid-catalyzed hydrolysis.

  • Avoid Excessive Heat: During solvent removal (e.g., on a rotary evaporator), use the minimum temperature required. For purification by crystallization, avoid unnecessarily long reflux times.

  • Chromatography Considerations: If using column chromatography, silica gel is acidic and could potentially cause degradation of very sensitive hydantoins. In such cases, consider using deactivated silica or an alternative stationary phase like alumina.

References

  • Burland, J. R., & Christian, R. V. (1957). A NOTE ON UREIDO DERIVATIVES ISOLATED AS BY-PRODUCTS IN AMINO ACID SYNTHESIS. Canadian Journal of Chemistry, 35(5), 444-446. [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Organic Chemistry Portal. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Lee, C. M., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
  • MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. [Link]

  • Štefane, B., & Požgan, F. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. [Link]

  • Bellucci, M. C., et al. (2024). Isocyanate-based multicomponent reactions. RSC Advances. [Link]

  • Krishnamurthy, R. (2018). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. ResearchGate. [Link]

  • Wang, L., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13733-13740. [Link]

  • Shinde, N. V., et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate. [Link]

  • Taillades, J., et al. (2001). N-Carbamoyl-α-amino-acids rather than free α-amino-acids in the primitive earth ocean. Origins of Life and Evolution of the Biosphere, 31(4-5), 431-443.
  • Al-dujaili, A. H., et al. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Lim, S., et al. (2017). Degradation of 5,5-diphenylhydantoin by chlorination and UV/chlorination: kinetics, transformation by-products, and toxicity assessment. Environmental Science and Pollution Research, 24(23), 19315-19326. [Link]

  • Wang, L., et al. (2020). Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega, 5(23), 13733-13740. [Link]

  • Name Reactions. (n.d.). Bucherer-Bergs Reaction. [Link]

  • Chemistry LibreTexts. (2023, January 22). Cyanohydrins. [Link]

  • Grieco, P., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 87(21), 14197-14208. [Link]

  • Munday, L. (1961). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Journal of the Chemical Society, 4372-4379.
  • Dorofeev, I. A., et al. (2024). Regio‐ and Chemoselectivity of Tandem N‐Ketoalkylation/Cyclization of 2‐Thioxoimidazoline‐4‐One. ResearchGate. [Link]

  • Busicchia, M., et al. (2023). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. The Journal of Organic Chemistry, 88(23), 16735-16745. [Link]

  • Evindar, G., & Batey, R. A. (2015). A Cascade Synthesis of Aminohydantoins Using In Situ-Generated N-Substituted Isocyanates.
  • Munday, L. (1961). Stereochemistry of the Bucherer–Bergs and Strecker Reactions of 4-tert-Butylcyclohexanone. Canadian Journal of Chemistry, 39(8), 1641-1647. [Link]

  • RMIT University. (2024, November 23). A novel hydantoin synthesis and exploration of related reactions. [Link]

  • Shinde, N. V., et al. (2026). Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. ResearchGate. [Link]

  • Ye, Y., & Li, H. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3). [Link]

  • Biron, J. P., & Pascal, R. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life, 8(4), 48. [Link]

  • Xu, Z.-G., et al. (2018). Facile Construction of Hydantoin Scaffolds via a Post-Ugi Cascade Reaction. Synlett, 29(16), 2199-2202. [Link]

  • Taillades, J., et al. (2012). Prebiotic synthesis of α-amino acids and α-amino amides from α-keto acids and cyanamide in aqueous solution. Origins of Life and Evolution of Biospheres, 42(4), 313-329.
  • Nefzi, A., et al. (1999). Solid-Phase Synthesis of Linear Ureas Tethered to Hydantoins and Thiohydantoins. The Journal of Organic Chemistry, 64(10), 3717-3721.
  • Pátek, M., & Drake, B. (2002). Solid-phase preparation of hydantoins through a new cyclization/cleavage step. Tetrahedron Letters, 43(3), 449-451. [Link]

  • Guichard, G., et al. (2019). Recent Developments in Hydantoin Chemistry. ResearchGate. [Link]

Sources

Optimizing reaction temperature for benzyl-phenyl hydantoin formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals troubleshooting the thermodynamic and kinetic bottlenecks associated with synthesizing sterically hindered hydantoins, specifically benzyl-phenyl derivatives.

Diagnostic Dashboard: The Benzyl-Phenyl Bottleneck

Reported Issue: Low product yield (< 10%), recovery of unreacted starting material, or reaction stalling during the synthesis of benzyl-phenyl hydantoin derivatives. Primary Root Cause: A fundamental thermodynamic vs. kinetic conflict. The bulky benzyl and phenyl groups create a massive kinetic barrier for initial imine formation and nucleophilic attack. Standard heating fails because the essential reagents volatilize before the activation energy is reached. Resolution Strategy: Transitioning from an open-batch system to a high-pressure, elevated-temperature environment (sealed vessel or continuous flow) to force gas retention and overcome steric hindrance.

The E-E-A-T Deep Dive: Causality in Temperature Optimization

To understand why your reaction is failing, we must analyze the causality behind the multicomponent Bucherer-Bergs mechanism—the primary route for synthesizing 5-benzyl-5-phenylhydantoin from deoxybenzoin (benzyl phenyl ketone).

The reaction relies on ammonium carbonate,


, acting as the source of both ammonia (for imine formation) and carbon dioxide (for carbamate cyclization).
  • The Kinetic Failure: Unhindered aliphatic ketones react smoothly at 60 °C. However, the steric bulk of deoxybenzoin requires temperatures exceeding 110 °C to drive the initial nucleophilic attack of cyanide onto the imine intermediate.

  • The Thermodynamic Failure: Ammonium carbonate decomposes and sublimes at approximately 58 °C. If you simply increase the heat to 110 °C in a standard reflux setup, the

    
     and 
    
    
    
    gases escape the solvent matrix. The reaction starves and stalls.
  • The Solution: By conducting the reaction in a sealed pressure vessel, the autogenous pressure forces the

    
     and 
    
    
    
    to remain dissolved in the solvent matrix. This shifts the equilibrium forward, allowing the high temperature to overcome the kinetic barrier without sacrificing the reagent stoichiometry .
Quantitative Optimization Data

The following table summarizes the causal relationship between temperature, pressure, and yield for sterically hindered ketones.

Reaction SystemTemperaturePressureReaction TimeYield (%)Primary Issue Overcome
Open Flask (Batch)60 °C1 atm24 - 90 h7 - 67%None (Baseline Failure)
Sealed Vessel (Batch)110 °CAutogenous (3-5 bar)10 - 24 h75 - 91%Reagent Volatilization
Continuous Flow120 °C20 bar0.5 h> 95%Mass Transfer & Kinetics

Logical Workflow of Temperature Optimization

Hydantoin_Optimization Start Sterically Hindered Ketone (Deoxybenzoin) TempLow Standard Heating (60 °C) Open Flask Start->TempLow Conventional Route TempHigh Elevated Heating (110-120 °C) Sealed Vessel / Flow Start->TempHigh Optimized Route Volatilization Loss of NH3 & CO2 (Reagent Depletion) TempLow->Volatilization (NH4)2CO3 Decomposes Retention Gases Retained in Solution (High Pressure) TempHigh->Retention Autogenous Pressure LowYield Low Yield (<10%) Incomplete Conversion Volatilization->LowYield Kinetic Stall HighYield High Yield (>90%) 5-Benzyl-5-phenylhydantoin Retention->HighYield Overcomes Steric Barrier

Fig 1: Workflow logic for overcoming steric and thermodynamic barriers in hydantoin synthesis.

Step-by-Step Methodology: Self-Validating Sealed Vessel Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation checkpoint of the current phase is met.

Phase 1: Reagent Preparation

  • In a heavy-walled pressure vessel (e.g., a Q-Tube or Parr reactor), suspend 10 mmol of deoxybenzoin in 25 mL of 50% aqueous ethanol (or PEG).

  • Add 40 mmol of ammonium carbonate and 20 mmol of potassium cyanide (KCN). Validation Checkpoint: The mixture will appear as a heterogeneous suspension. Complete dissolution at room temperature is not required, but strict molar ratios (1:4:2) are critical to saturate the solution with

    
    .
    

Phase 2: Sealed Pressurization & Heating 3. Seal the pressure vessel securely. Ensure the PTFE O-ring is free of defects to prevent gas escape. 4. Heat the stirred mixture in an oil bath or heating block set to 110 °C for 12 to 24 hours. Validation Checkpoint: Monitor the pressure gauge (if equipped); it must register autogenous pressure (typically 3-5 bar). A lack of pressure indicates a compromised seal, which will inevitably result in reaction failure.

Phase 3: Depressurization & Quenching 5. Cool the vessel completely to room temperature (20 °C) before attempting to open it. 6. Carefully vent the vessel in a highly ventilated fume hood. Validation Checkpoint: Perform a TLC (Hexane:Ethyl Acetate 7:3). The starting ketone spot (


) should be completely absent, indicating full conversion to the intermediate cyano-carbamic acid.

Phase 4: Acid-Catalyzed Precipitation 7. Transfer the mixture to an Erlenmeyer flask and slowly add concentrated HCl dropwise until the pH reaches ~2. Critical Safety Warning: Acidification generates highly toxic Hydrogen Cyanide (HCN) gas. This step must be executed under strict fume hood containment. 8. Cool the mixture in an ice bath (0–5 °C) for 2 hours to maximize crystallization. 9. Filter the resulting solid, wash with cold distilled water, and dry under vacuum. Validation Checkpoint: The immediate formation of a dense white precipitate upon acidification confirms successful intramolecular cyclization. If an oil forms, the intermediate has failed to rearrange into the hydantoin.

Troubleshooting FAQs

Q: Can I use continuous flow chemistry to optimize this synthesis further? A: Yes. Continuous flow reactors are highly effective for intensifying the Bucherer-Bergs reaction. By utilizing a two-feed flow approach (separating the organic substrate and aqueous reagents) and operating at 120 °C under 20 bar of back-pressure, you eliminate the headspace entirely. This drastically increases the biphasic interfacial area and allows for near-quantitative conversions in approximately 30 minutes, entirely bypassing the 24-hour batch requirement .

Q: My TLC shows multiple spots instead of a clean product. What went wrong? A: This is a hallmark symptom of partial reagent volatilization. If your vessel has a micro-leak,


 escapes faster than 

. The reaction will form the

-aminonitrile intermediate but fail to undergo the

addition required to form the cyano-carbamic acid. This results in a messy mixture of uncyclized intermediates and polymerized byproducts. Check your O-rings and vessel threading.

Q: I am trying to synthesize 5-benzyl-3-phenylhydantoin, not a 5,5-disubstituted hydantoin. Does this high-temperature protocol apply? A: No. The Bucherer-Bergs reaction strictly yields 5,5-disubstituted hydantoins from ketones. To synthesize 1,5- or 3,5-substituted derivatives (like 5-benzyl-3-phenylhydantoin), you must use a different mechanistic pathway, such as the Urech synthesis. This involves reacting an enantiopure protected amino acid (e.g., phenylalanine) with an isocyanate or a cyanation reagent. Crucially, the Urech synthesis proceeds efficiently at room temperature . Applying high heat to this pathway will cause unwanted epimerization of the chiral center and severely degrade your yield .

References

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13), 4024.[Link]

  • Kappe, C., Monteiro, J., Pieber, B., & Corrêa, A. (2016). Continuous synthesis of hydantoins: Intensifying the Bucherer–Bergs reaction. Synlett, 27(01), 83-87.[Link]

  • Declas, N., Le Vaillant, F., & Waser, J. (2019). Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone. Organic Letters, 21(2), 524-528.[Link]

Overcoming steric hindrance in 1-benzyl-5-phenylimidazolidine-2,4-dione synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-benzyl-5-phenylimidazolidine-2,4-dione. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges associated with this molecule. The primary focus of this guide is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) related to overcoming the significant steric hindrance encountered during the N-1 benzylation of the 5-phenylhydantoin core.

The Challenge: Steric Hindrance at the N-1 Position

The synthesis of 1-benzyl-5-phenylimidazolidine-2,4-dione typically involves two key stages: first, the formation of the 5-phenylhydantoin scaffold, and second, the introduction of the benzyl group onto the N-1 nitrogen. The core challenge arises in the second step. The phenyl group at the C-5 position creates a sterically crowded environment, significantly impeding the approach of the benzylating agent to the adjacent N-1 nitrogen. Furthermore, the proton on the N-3 nitrogen is more acidic and sterically more accessible, making it the kinetically favored site for alkylation.[1] This often leads to low yields of the desired N-1 product, preferential formation of the N-3 isomer, or a difficult-to-separate mixture of N-1, N-3, and N1,N3-disubstituted products.[2]

This guide provides field-proven insights and detailed protocols to selectively and efficiently synthesize the target N-1 substituted product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, explaining the underlying chemical principles for each recommended solution.

Question 1: My N-benzylation reaction has a very low yield, with most of the 5-phenylhydantoin starting material remaining unreacted. What's going wrong?

Answer: This is a classic symptom of insufficient activation of the N-1 nucleophile, which is hindered by both steric and electronic factors.

  • Cause - Inadequate Deprotonation: The N-1 proton is significantly less acidic than the N-3 proton. Common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) may be insufficient to generate the required concentration of the N-1 anion, especially in the presence of the more acidic N-3 proton.

  • Solution 1 - Employ a Stronger, Non-Nucleophilic Base: To overcome the higher pKa of the N-1 proton, a more powerful base is required. Using strong, sterically hindered bases can selectively deprotonate the nitrogen without competing in nucleophilic side reactions. Potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) are excellent candidates.[1]

  • Cause - Inappropriate Solvent Choice: Protic solvents (e.g., ethanol, water) can form a solvent cage around the hydantoin anion through hydrogen bonding, stabilizing it and reducing its nucleophilicity.[3][4] This effect further dampens the reactivity of the already sluggish N-1 nucleophile.

  • Solution 2 - Switch to a Polar Aprotic Solvent: Solvents like Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are superior choices for this Sₙ2 reaction.[5] They effectively solvate the cation (e.g., K⁺) but leave the nucleophilic anion "naked" and more reactive, increasing the reaction rate.[3] Studies have shown that using potassium bases in THF specifically can lead to good yields of the N-1 methylated product for phenytoin, a structurally similar molecule.[1]

Question 2: I've successfully alkylated the hydantoin, but I've isolated the wrong isomer: 3-benzyl-5-phenylimidazolidine-2,4-dione. How can I direct the benzylation to the N-1 position?

Answer: This is the most common regioselectivity challenge in this synthesis. The N-3 position is the thermodynamically and kinetically favored site of alkylation due to lower steric hindrance and higher acidity. The most robust solution is a protect-alkylate-deprotect strategy.

  • Cause - Higher Reactivity of N-3: The imide proton at N-3 is more acidic and sterically accessible than the amide proton at N-1, leading to preferential deprotonation and subsequent alkylation at N-3.

  • Solution - N-3 Protecting Group Strategy: By temporarily blocking the N-3 position with a protecting group, you can force the alkylation to occur at the N-1 position. After successful N-1 benzylation, the protecting group is removed to yield the desired product. A reversible aminomethylation can serve as an effective protection strategy.[6]

Caption: Workflow for N-1 selective benzylation via N-3 protection.

Question 3: My reaction requires high temperatures and long reaction times, resulting in significant byproduct formation and decomposition. How can I accelerate the reaction under milder conditions?

Answer: Sluggish reaction rates are due to the high activation energy of this sterically demanding Sₙ2 reaction.[7] Instead of brute-force heating, you can enhance reactivity by choosing a more reactive electrophile or employing a catalyst.

  • Cause - Poor Leaving Group/Electrophile: Benzyl chloride and benzyl bromide are common reagents, but for a sterically hindered substrate, their reactivity may be insufficient.

  • Solution 1 - Use a More Reactive Benzylating Agent: Employing an electrophile with a better leaving group, such as benzyl triflate (BnOTf) or benzyl tosylate (BnOTs), can dramatically increase the rate of the Sₙ2 reaction, allowing for lower temperatures and shorter reaction times.[8]

  • Cause - Inefficient Reagent Interaction: In a heterogeneous mixture (e.g., solid base in a liquid solvent), the interaction between the base, the hydantoin, and the benzylating agent can be poor.

  • Solution 2 - Implement Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can facilitate the transport of the hydantoin anion from the solid or aqueous phase into the organic phase where the benzylating agent resides. This enhances the reaction rate under milder, biphasic conditions. This method has been successfully used for N-alkylation of related hydantoin structures.[2]

  • Solution 3 - Explore Advanced Catalytic Methods: Modern organic chemistry offers powerful alternatives. "Borrowing Hydrogen" catalysis uses benzyl alcohol as the alkylating agent with a transition metal catalyst (e.g., based on Manganese or Nickel), proceeding under different mechanistic pathways that can be less sensitive to traditional steric effects.[9][10]

Frequently Asked Questions (FAQs)

Q: What is the most common method for synthesizing the 5-phenylhydantoin precursor?

A: The Bucherer-Bergs reaction is a widely used and efficient one-pot method for preparing 5-substituted and 5,5-disubstituted hydantoins.[11][12] It involves the multicomponent reaction of an aldehyde or ketone (in this case, benzaldehyde), an alkali metal cyanide (e.g., KCN), and ammonium carbonate.[13] While generally robust, the reaction can sometimes suffer from long reaction times or polymerization, though improvements using ultrasonication have been reported to mitigate these issues.[14]

Bucherer_Bergs_Reaction Benzaldehyde Benzaldehyde Intermediates KCN KCN AmmoniumCarbonate (NH₄)₂CO₃ Solvent Aqueous Ethanol Reaction_Vessel Reaction Solvent->Reaction_Vessel Heat Heat (60-70°C) Heat->Reaction_Vessel Product 5-Phenylhydantoin Intermediates->Reaction_Vessel Reaction_Vessel->Product

Caption: Overview of the Bucherer-Bergs reaction for 5-phenylhydantoin.

Q: Which combination of base and solvent is the best starting point for optimizing the direct N-1 benzylation?

A: Based on literature for analogous sterically hindered hydantoins, a strong, non-nucleophilic base in a polar aprotic solvent is the most promising starting point.[1] A recommended combination to begin optimization would be Potassium tert-butoxide (tBuOK) in anhydrous Tetrahydrofuran (THF) at room temperature, gradually increasing to reflux if the reaction is slow.

Parameter Condition A (Traditional) Condition B (Recommended for Hindered Substrates) Condition C (Alternative) Rationale for Improvement
Base K₂CO₃tBuOK or KHMDSDBUStronger base overcomes higher pKa of N1-H.[1]
Solvent EthanolAnhydrous THF or DMFAcetonitrilePolar aprotic solvent enhances nucleophilicity.[3][5]
Electrophile Benzyl Bromide (BnBr)Benzyl Bromide (BnBr)Benzyl Triflate (BnOTf)Better leaving group increases reaction rate.[8]
Catalyst NoneNoneTBAB (PTC)Improves reagent interaction in biphasic systems.[2]
Temp. RefluxRoom Temp to Reflux50-80 °CMilder conditions are possible with more reactive systems.

Detailed Experimental Protocols

Protocol 1: N-1 Benzylation via N-3 Protection/Deprotection

This protocol is adapted from methodologies developed for selective alkylation of hydantoin rings.[6]

Step A: N-3 Aminomethylation (Protection)

  • To a solution of 5-phenylhydantoin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and paraformaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, the solution containing the crude 3-(N-morpholinomethyl)-5-phenylhydantoin is used directly in the next step.

Step B: N-1 Benzylation

  • Cool the DMF solution from Step A to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir until hydrogen evolution ceases (approx. 1 hour).

  • Add benzyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction carefully by slowly adding ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step C: N-3 Deprotection

  • Dissolve the purified product from Step B in a 3N aqueous sodium hydroxide (NaOH) solution.

  • Stir the mixture at room temperature for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Centrifuge or filter the solution to remove any solids.

  • Acidify the clear solution to pH ~2-3 with concentrated hydrochloric acid (HCl).

  • The desired product, 1-benzyl-5-phenylimidazolidine-2,4-dione, will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

References

  • Wikipedia. Bucherer–Bergs reaction. Available at: [Link]

  • Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]

  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. Available at: [Link]

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. Available at: [Link]

  • PubMed. Steric Effects of Solvent Molecules on SN2 Substitution Dynamics. Available at: [Link]

  • Chemistry LibreTexts. 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Molecules. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • Encyclopedia MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Available at: [Link]

  • Organic Chemistry Portal. Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins from Nitriles and Organometallic Reagents. Available at: [Link]

  • Nature Communications. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]

  • SRR Publications. Novel new research strategies of hydantoin derivatives: A review. Available at: [Link]

  • The Journal of Organic Chemistry. Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Available at: [Link]

  • R Discovery. Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Available at: [Link]

  • ScienceScholar. Synthesis of imidazolidine 2,4 – dione derivatives. Available at: [Link]

  • ResearchGate. Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. Available at: [Link]

  • University of Tehran. Synthesis of 5,5-diphenyl-2,4-imidazolidinedione (Phenytoin) from Almond. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of hydantoins. Available at: [Link]

  • Chem. A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Available at: [Link]

  • MDPI. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Available at: [Link]

  • Molecules. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Available at: [Link]

  • PMC. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available at: [Link]

  • MDPI. A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Available at: [Link]

  • Connect Journals. SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Available at: [Link]

  • Google Patents. JP2000344754A - Method for producing 5- (substituted benzyl) hydantoins.
  • ResearchGate. Figure 4: Synthesis of 1-benzyl-2, 4, 5-triphenyl-imidazole.. Available at: [Link]

  • SEDICI. New Route for 1-Substituted Hydantoins. Available at: [Link]

  • ResearchGate. Synthesis of new 5-benzylidene-hydantoin esters. Available at: [Link]

  • TSI Journals. SYNTHESIS OF -5-(SUBSTITUTED PHENYL)-5- (SUBSTITUTED BENZYL)-2-SUBSTITUTED HYDANTION. Available at: [Link]

  • Molecules. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Available at: [Link]

  • Journal of Applied Sciences Research. One pot synthesis of new derivatives of 3- substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological activity study. Available at: [Link]

  • MDPI. 5-(1-Acetamido)benzyl-5-methyl Imidazolidin-2,4-dione. Available at: [Link]

  • PubMed. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Available at: [Link]

  • Heterocycles. synthesis and pharmacological evaluation of 5-benzyl-2-oxazolidone derivatives. Available at: [Link]

  • ResearchGate. N-Benzylation in the presence of different amounts of water. Available at: [Link]

  • ResearchGate. Facile Synthesis of 5-Arylidene Thiohydantoin by Sequential Sulfonylation/Desulfination Reaction. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Hydantoin Benzylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hydantoin benzylation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights, troubleshooting advice, and practical protocols to ensure the efficient and selective benzylation of hydantoin scaffolds. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient catalytic system for the benzylation of hydantoins?

A1: Phase-Transfer Catalysis (PTC) is a highly efficient, cost-effective, and environmentally friendly method for the alkylation of hydantoins, including benzylation.[1] The most commonly employed catalyst is Tetrabutylammonium Bromide (TBAB), which has demonstrated excellent yields under mild reaction conditions.[2] This system involves a biphasic mixture, typically an organic solvent like toluene and an aqueous solution of a strong base (e.g., KOH or NaOH).[3][4] The TBAB catalyst facilitates the transfer of the deprotonated hydantoin anion from the aqueous phase to the organic phase, where it can react with the benzyl halide.[4][5]

Q2: I am observing benzylation at the N-3 position, but my target is the N-1 position. How can I control the regioselectivity?

A2: This is a common challenge in hydantoin chemistry. The proton at the N-3 position is more acidic (pKa ≈ 9) than the proton at the N-1 position, making the N-3 nitrogen more nucleophilic upon deprotonation.[6][7] Consequently, alkylation under standard basic conditions preferentially occurs at the N-3 position.[7][8]

To achieve selective N-1 benzylation, two main strategies can be employed:

  • Protection-Deprotection: The more reactive N-3 position can be temporarily protected with a suitable protecting group (e.g., an arylsulfonyl group).[6][9] Following N-1 benzylation, the protecting group is removed to yield the desired N-1 benzylated hydantoin.[6][9]

  • Use of Specific Base/Solvent Systems: Recent studies have shown that using potassium bases like potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) in an aprotic solvent like tetrahydrofuran (THF) can favor direct N-1 alkylation.[1]

Q3: Are there any catalyst-free methods for hydantoin benzylation?

A3: While catalytic methods are generally more efficient, N-alkylation of imide-containing structures like hydantoins can sometimes be achieved under solvent-free conditions, often with the assistance of microwave or ultrasound irradiation.[10][11][12][13][14] These high-energy conditions can promote the reaction between the hydantoin and the benzylating agent in the presence of a solid base like potassium carbonate, potentially eliminating the need for a phase-transfer catalyst.[13] However, reaction optimization is crucial to avoid side products and degradation.

Q4: Can I use benzyl alcohol instead of benzyl halides as the benzylating agent?

A4: Using benzyl alcohol is an attractive "green chemistry" alternative as it avoids the formation of halide byproducts. However, this typically requires a different catalytic system. "Borrowing hydrogen" or "hydrogen auto-transfer" catalysis, often employing ruthenium or iridium complexes, can facilitate the N-alkylation of amines and related compounds with alcohols.[15][16] While less documented for hydantoins specifically, this approach could be a viable area for exploration.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Deprotonation: The base is not strong enough to deprotonate the hydantoin N-H. 2. Poor Catalyst Activity: The phase-transfer catalyst is inefficient or has degraded. 3. Low Reactivity of Benzylating Agent: Benzyl chloride is less reactive than benzyl bromide or iodide.[14][17] 4. Presence of Water: Moisture can quench the base and hinder the reaction.[18]1. Use a stronger base (e.g., 50% w/w aq. KOH or NaOH) or a different base-solvent system (e.g., NaH in DMF for harsher conditions).[3][4][6] 2. Ensure the PTC is pure and dry. Consider screening other quaternary ammonium salts like tetrabutylammonium iodide.[3][4] 3. Switch to benzyl bromide or benzyl iodide for a faster reaction.[14][17] 4. Use anhydrous solvents and ensure all glassware is thoroughly dried.
Formation of Multiple Products (Low Selectivity) 1. Over-alkylation: Benzylation at both N-1 and N-3, or even at the C-5 position.[3] 2. Competing C-5 Alkylation: The C-5 position can also be deprotonated and alkylated, especially with N,N-disubstituted hydantoins.[3][19] 3. Side Reactions at High Temperatures: Decomposition of reactants or products.1. Use stoichiometric amounts of the benzylating agent. To favor mono-N-3 benzylation, use a slight excess of the hydantoin. 2. For C-5 alkylation, phase-transfer catalysis is highly effective.[3][19] To favor N-alkylation over C-alkylation, ensure complete deprotonation of the N-H before adding the benzylating agent.[18] 3. Lower the reaction temperature and increase the reaction time. Monitor the reaction progress by TLC.
Product Degradation 1. Harsh Reaction Conditions: Strong bases or high temperatures can lead to hydrolysis of the hydantoin ring.[20][21] 2. Instability during Work-up: The product may be sensitive to acidic or strongly basic conditions during extraction.1. Use the mildest effective base and the lowest possible reaction temperature. 2. Perform a neutral or slightly acidic work-up. Avoid prolonged exposure to strong acids or bases.
Difficulty in Product Purification 1. Co-elution with Starting Materials or Byproducts: Similar polarities can make chromatographic separation challenging.[18] 2. Product Insolubility: The product may be difficult to handle or purify by chromatography.1. Optimize the solvent system for column chromatography (e.g., a gradient of ethyl acetate in hexanes). 2. Recrystallization is often a highly effective method for purifying solid N-benzylated hydantoins.[7][22][23] Screen various solvents to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature.

Visualizing the Process

Phase-Transfer Catalysis (PTC) Mechanism for Hydantoin Benzylation

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase (e.g., Toluene) Hydantoin_H Hydantoin-H Hydantoin_anion Hydantoin⁻ K⁺ Hydantoin_H->Hydantoin_anion Deprotonation OH_minus OH⁻ (from KOH/NaOH) OH_minus->Hydantoin_H Q_Hydantoin Q⁺ Hydantoin⁻ Hydantoin_anion->Q_Hydantoin Ion Exchange QX Q⁺X⁻ (TBAB) QX->Q_Hydantoin KX K⁺X⁻ Product N-Benzyl-Hydantoin Q_Hydantoin->Product SN2 Reaction BnX Benzyl-X BnX->Product QX_regen Q⁺X⁻ (TBAB) Product->QX_regen QX_regen->QX Catalyst Regeneration Troubleshooting_Workflow Start Low Yield of N-Benzyl Hydantoin Check_Conversion Check TLC: Any Starting Material Left? Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Yes Complex_Mixture Complex Mixture of Products Check_Conversion->Complex_Mixture No Optimize_Base Increase Base Strength/Concentration Incomplete_Reaction->Optimize_Base Check_Regioselectivity Analyze Side Products (NMR/MS) Complex_Mixture->Check_Regioselectivity Optimize_Catalyst Check Catalyst Purity / Screen Other PTCs Optimize_Base->Optimize_Catalyst Optimize_Temp_Time Increase Temperature or Reaction Time Optimize_Catalyst->Optimize_Temp_Time End Improved Yield Optimize_Temp_Time->End Overalkylation Over-alkylation (N1,N3-dibenzyl) Check_Regioselectivity->Overalkylation Over-alkylation C5_Alkylation C-5 Benzylation Check_Regioselectivity->C5_Alkylation C-5 Alkylation Purification_Issue Purification Issues Check_Regioselectivity->Purification_Issue Other Use_Stoichiometry Use Stoichiometric Benzyl Halide Overalkylation->Use_Stoichiometry Modify_Conditions Modify Conditions to Favor N-Alkylation C5_Alkylation->Modify_Conditions Use_Stoichiometry->End Modify_Conditions->End Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Optimize_Chroma Optimize Chromatography Recrystallize->Optimize_Chroma Optimize_Chroma->End

Caption: Troubleshooting workflow for low yield in hydantoin benzylation.

Experimental Protocols

Protocol 1: N-3 Benzylation of Hydantoin using Phase-Transfer Catalysis

This protocol is adapted from established methods for the efficient C-5 and N-alkylation of hydantoins. [3][4][19] Materials:

  • Hydantoin (1.0 equiv)

  • Benzyl bromide (1.1 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Potassium hydroxide (50% w/w aqueous solution)

  • Toluene

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add the hydantoin (1.0 equiv) and TBAB (0.05 equiv).

  • Add toluene to the flask to create a stirrable suspension (approx. 0.3 M concentration with respect to the hydantoin).

  • Begin vigorous stirring and add the 50% w/w aqueous KOH solution.

  • Add benzyl bromide (1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Continue to stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with deionized water and transfer to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture). [7][22][23]

Data Summary

Comparison of Catalytic Conditions for Hydantoin Alkylation
CatalystBaseSolventElectrophileYield (%)Reference
TBAB (2 mol%)50% aq. KOHTolueneAllyl Bromide96[4]
TBAB (10 mol%)50% aq. NaOHTolueneBenzyl Bromide73[3]
None 50% aq. KOHTolueneAllyl Bromide0[4]
tBuOK THFMethyl IodideN1-methylation85[1]
KHMDS THFMethyl IodideN1-methylation82[1]

Note: This table provides a selection of reported yields to illustrate the effectiveness of different catalytic systems. Yields are highly dependent on the specific hydantoin substrate and reaction conditions.

References

  • Muccioli, G. G., et al. (2003). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins. Tetrahedron, 59(1), 131-137.
  • Keenan, T., & Jean, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available from: [Link]

  • BenchChem. (2025). Improving the reaction conditions for the N-benzylation of indoles. BenchChem Technical Support.
  • Tanaka, M., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical & Pharmaceutical Bulletin, 69(4), 384-387. Available from: [Link]

  • Gong, Y., et al. (2014). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 18(1), 24-34.
  • Ioffe, D., et al. (2004). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. The Journal of Organic Chemistry, 69(8), 2889-2891.
  • Hagen, S., et al. (2012). Regioselective synthesis of 7,8-dihydroimidazo[5,1-c]t[1][3][10]riazine-3,6(2H,4H)-dione derivatives: A new drug-like heterocyclic scaffold. Beilstein Journal of Organic Chemistry, 8, 1599-1606. Available from: [Link]

  • Keenan, T., & Jean, A. (2022). New benchmark procedures and applications in total synthesis. & Phase transfer catalysed alkylation of hydantoins. Queen Mary University of London. Available from: [Link]

  • Keenan, T., & Jean, A. (2022). Hydantoin-containing clinical candidates, marketed drugs, and natural products.
  • BenchChem. (2025). Technical Support Center: N-Benzyl-1,3,2-benzodithiazole S-oxide Synthesis. BenchChem Technical Support.
  • Cîrîc, A., et al. (2014). Ultrasound assisted synthesis of imidazolium salts: An efficient way to ionic liquids. Ultrasonics Sonochemistry, 21(5), 1886-1892.
  • Bogdał, D., & Pielichowski, J. (2000). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions.
  • LibreTexts. (2019). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • Keenan, T., & Jean, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(4), 312-317. Available from: [Link]

  • Dehmlow, E. V., & Torossian, G. O. (1990). Regioselectivity Control of Thiocyanate Benzylation by the Structure of Phase Transfer Catalysts.
  • Keenan, T., & Jean, A. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed. Available from: [Link]

  • D'hooghe, M., & De Kimpe, N. (2008). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 13(9), 2095-2134. Available from: [Link]

  • Shoshan, M. S., et al. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. Available from: [Link]

  • Wang, C.-H., et al. (2015). Ultrasound-Assisted N-alkylation of Phthalimide Under Phase-Transfer Catalysis Conditions and Its Kinetics.
  • University of California, Davis. (n.d.).
  • Evano, G., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(8), 3028-3032. Available from: [Link]

  • Katritzky, A. R., et al. (2005). Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate. Organic & Biomolecular Chemistry, 3(3), 538-541.
  • CUNY Queensborough Community College. (n.d.).
  • Dehmlow, E. V., & Torossian, G. O. (1990). Regioselectivity Control of Thiocyanate Benzylation by the Structure of Phase Transfer Catalysts.
  • Senthamarai, T., et al. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 11(14), 2303-2308. Available from: [Link]

  • Budi, H. S., et al. (2021). Benzalhydantoin Derivative-Based Inhibitors of Eight Receptor Tyrosine Kinases: Synthesis, in vitro, and in silico Study. Sains Malaysiana, 50(9), 2565-2578.
  • Ora, M. (1982). Alkylation reactions of hydantoins and succinimides. Acta Pharmaceutica Fennica, 91(3), 153-160.
  • Hagen, S., et al. (2012). Yields and reaction conditions for the N3-alkylation of hydantoin derivatives 5 and 6.
  • Suzuki, S., et al. (2005). Purification and characterization of hydantoin racemase from Microbacterium liquefaciens AJ 3912. Bioscience, Biotechnology, and Biochemistry, 69(3), 530-536.
  • Budi, H. S., et al. (2020). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5‐Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, 17(10), e2000456. Available from: [Link]

  • Liton, A. K., et al. (2007). Synthesis of hydantoin and thiohydantoin related compounds from benzil and study of their cytotoxicity.
  • The Royal Society of Chemistry. (n.d.).
  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.

Sources

Technical Support Center: Hydantoin Extraction & Phase Separation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Hydantoin Extraction Support Hub

Status: Operational Current Focus: Troubleshooting Liquid-Liquid Extraction (LLE) & Synthesis Workups

Welcome. If you are reading this, you are likely staring at a separatory funnel containing a cloudy, inseparable emulsion, or your HPLC recovery data is inexplicably low. Hydantoins (e.g., phenytoin, fosphenytoin, and synthetic derivatives) present unique extraction challenges due to their weakly acidic nature (pKa ~8.3) and amphiphilic properties.

This guide moves beyond generic protocols. We break down the mechanistic failures causing phase separation issues and provide self-validating solutions.

Part 1: The Core Logic (The "Why" Behind the Failures)

Before troubleshooting, you must verify your chemical environment. 90% of hydantoin extraction failures stem from ignoring the Henderson-Hasselbalch equation .

The pKa Trap

Hydantoins possess an imide group with a pKa typically between 8.0 and 8.5 .

  • pH > 8.5: The molecule deprotonates, becoming anionic and highly water-soluble. Result: Zero extraction into organic phase.

  • pH < 7.0: The molecule remains neutral (uncharged). Result: Optimal partitioning into organic solvents.

Rule of Thumb: Your aqueous phase must be at least 2 pH units below the pKa (aim for pH 4–6) to ensure >99% neutral species for successful LLE.

Part 2: Troubleshooting Modules

Module A: The "Cloudy Interface" (Emulsions in Biological Matrices)

Scenario: You are extracting phenytoin from plasma or serum using Ethyl Acetate (EtOAc), and a stable "rag layer" (emulsion) forms at the interface.

Root Cause: Biological samples contain proteins and phospholipids that act as surfactants. When combined with the vigorous shaking required for LLE and the slight water miscibility of EtOAc, these surfactants stabilize micro-droplets, preventing phase coalescence.

The Fix: The "Salting-Out" Protocol Do not just wait for it to settle. Actively destabilize the surfactant layer.

Step-by-Step Protocol:

  • Acidification: Add 100 µL of 1.0 M HCl to your 1 mL plasma sample.

    • Why: This neutralizes the hydantoin (ensuring recovery) and denatures surface proteins, reducing their surfactant capability.

  • Salting Out: Add solid Ammonium Sulfate or Sodium Chloride (approx. 0.2 g/mL aqueous).

    • Why: This increases the ionic strength of the aqueous phase (Common Ion Effect), driving the organic solvent out of the water and forcing the organic phase to coalesce.

  • Centrifugation: Centrifuge at 3,000 x g for 5-10 minutes .

    • Why: Gravity is insufficient for protein-stabilized emulsions.

  • Physical Disruption: If a semi-solid protein "puck" forms, use a glass rod to push it aside and pipette the clear organic supernatant.

Decision Logic: Breaking the Emulsion

EmulsionBreaking start Problem: Cloudy/Emulsified Interface check_matrix Check Matrix Type start->check_matrix bio_matrix Biological (Plasma/Urine) check_matrix->bio_matrix synth_matrix Synthesis (Bucherer-Bergs) check_matrix->synth_matrix step_acid 1. Acidify to pH 4.0 (Suppresses Ionization) bio_matrix->step_acid fail_spin Switch Solvent: DCM or MTBE synth_matrix->fail_spin High viscosity? step_salt 2. Add NaCl/Ammonium Sulfate (Salting Out) step_acid->step_salt step_spin 3. Centrifuge (3000xg, 10 min) step_salt->step_spin check_sep Separation Achieved? step_spin->check_sep success Proceed to Evaporation check_sep->success Yes check_sep->fail_spin No

Caption: Decision tree for resolving emulsion formation during hydantoin extraction.

Module B: The "Disappearing Product" (Solvent Selection)

Scenario: The phases separate clearly, but HPLC analysis shows <50% recovery of the hydantoin.

Root Cause: You likely chose a solvent that is too miscible with water or has poor solubility for the specific hydantoin derivative.

Comparative Data: Solvent Efficiency for Phenytoin

Solvent System Polarity Index Water Solubility ( g/100g ) Recovery Efficiency* Notes
Ethyl Acetate (EtOAc) 4.4 8.3 (High) 85-90% Good general purpose, but absorbs water.
Dichloromethane (DCM) 3.1 1.3 (Low) 92-95% Best for phase clarity. Denser than water (bottom layer).
Diethyl Ether 2.8 6.9 70-80% High volatility, peroxide risk. Avoid if possible.

| Chloroform/IPA (9:1) | ~4.0 | Low | >95% | Excellent for polar hydantoin metabolites. |

*Recovery data assumes pH < pKa.

The Fix:

  • Switch to DCM: If EtOAc is giving poor recovery or wet extracts, switch to Dichloromethane. It forms a sharp lower layer that is easier to isolate from aqueous protein layers.

  • The "Back-Extraction" Wash: If you must use EtOAc, wash the organic extract once with saturated brine . This pulls dissolved water out of the EtOAc, preventing hydrolysis or degradation during evaporation.

Module C: The "Viscous Nightmare" (Bucherer-Bergs Workup)

Scenario: You have just synthesized a hydantoin using the Bucherer-Bergs reaction (Ketone + KCN + Ammonium Carbonate).[1][2] Upon acidification, the mixture turns into a thick, unmanageable sludge that won't separate.

Root Cause: The reaction generates massive amounts of ammonium salts. Acidifying directly creates a supersaturated salt solution that increases viscosity, trapping the organic product.

The Fix: Thermal Modulation & Dilution

  • Dilution: Before acidification, dilute the reaction mixture 1:1 with water.

  • Hot Acidification: Heat the mixture to 50°C before adding HCl.

    • Why: Higher temperature increases the solubility of the byproduct salts, preventing the "sludge" formation while allowing the less soluble hydantoin to oil out or precipitate cleanly upon cooling.

  • Slow Crystallization: Allow the acidified mixture to cool slowly to room temperature with gentle stirring. This promotes crystal growth over oiling/emulsification.

Part 3: Frequently Asked Questions (FAQ)

Q: Can I use Solid Phase Extraction (SPE) to avoid these liquid-liquid issues? A: Yes, and it is often preferred for clinical samples. Use a mixed-mode polymeric sorbent (e.g., Oasis MAX or equivalent).

  • Protocol: Load sample at pH 10 (hydantoin is negative, binds to anion exchange). Wash with neutral MeOH. Elute with 2% Formic Acid in MeOH (neutralizes hydantoin, releasing it). This bypasses the emulsion problem entirely.

Q: My organic layer is cloudy after separation. Is this a problem? A: Yes. It means water is trapped in the organic phase.

  • Fix: Pass the organic layer through a funnel containing anhydrous Sodium Sulfate (Na2SO4) . This chemically dries the solvent. Do not inject a wet sample into GC-MS or LC-MS.

Q: Why do I see a "ghost peak" in my chromatogram after extraction? A: If you used plasticware (pipette tips, tubes) with DCM, you might be extracting plasticizers (phthalates). DCM is aggressive.

  • Fix: Use glass pipettes and centrifuge tubes when working with chlorinated solvents.

References

  • Schwartz, P. A., Rhodes, C. T., & Cooper, J. W. (1977).[3] Solubility and Ionization Characteristics of Phenytoin. Journal of Pharmaceutical Sciences, 66(7), 994–997.[3]

  • Kumara, S., et al. (2020). Choice of solvent for extraction: Ethyl acetate vs Dichloromethane.[4][5] Chemistry Stack Exchange / Practical Chromatography.

  • Biotage. (2023). Tackling Emulsions in Liquid-Liquid Extraction. Biotage Knowledge Base.

  • Sarges, R., & Bazan, J. F. (1988). Hydantoins: Synthesis and Anticonvulsant Activity. Journal of Medicinal Chemistry. (Contextual grounding for Bucherer-Bergs conditions).
  • Phenomenex. (2025).[6][7] Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex Technical Guide.

Sources

Stabilization of 1-Benzyl-5-phenylimidazolidine-2,4-dione in solution

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to understanding and managing the stability of 1-Benzyl-5-phenylimidazolidine-2,4-dione in solution. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the reliability of your results.

Core Stability Challenges: Understanding the "Why"

1-Benzyl-5-phenylimidazolidine-2,4-dione, like other hydantoin derivatives, possesses a heterocyclic ring that is susceptible to several degradation pathways.[1][2] Understanding these mechanisms is the first step toward preventing them. The primary routes of degradation are hydrolysis, oxidation, and thermal decomposition.

  • Hydrolysis : The imidazolidine-2,4-dione ring contains two amide bonds, making it vulnerable to both acid- and base-catalyzed hydrolysis.[1] This process typically begins with the cleavage of one amide bond to form a hydantoic acid intermediate, which can then be further hydrolyzed to yield an alpha-amino acid and other byproducts.[2][3][4] The rate of hydrolysis is highly dependent on pH and temperature.[1]

  • Oxidation : The C5 position of the hydantoin ring is a potential site for oxidation.[1] While the presence of a phenyl group at C5 in the target molecule provides some stability, exposure to atmospheric oxygen (autoxidation) or oxidizing agents can still lead to the formation of unwanted byproducts, potentially causing discoloration and loss of potency.[1]

  • Thermal & Photochemical Stress : While the core ring is relatively stable, elevated temperatures can lead to decomposition.[1] Additionally, some hydantoin structures are known to undergo photochemical cleavage of the ring.[2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My compound's purity is decreasing in an aqueous buffer (pH 7.4) over 24 hours, as confirmed by HPLC. What is the likely cause and solution?

Answer: The most probable cause is hydrolysis . The imidazolidine-2,4-dione ring is susceptible to ring-opening, even at neutral pH, though the rate is accelerated under strongly acidic or basic conditions.[1][5]

Probable Cause: Base-catalyzed hydrolysis initiated by the buffer components or water itself, leading to the formation of the corresponding hydantoic acid.

Solutions & Explanations:

  • pH Adjustment: If your experimental design permits, lower the pH to a slightly acidic range (e.g., pH 4-6), where many hydantoin derivatives exhibit maximum stability. Perform a pH stability profile to determine the optimal range for your specific compound.

  • Temperature Control: Reduce the temperature of your experiment. Performing the workup or storage at lower temperatures (e.g., 2-8°C) will significantly decrease the rate of hydrolysis.[1]

  • Solvent System Modification: If possible, reduce the percentage of water in your solvent system. Consider using a co-solvent like acetonitrile or DMSO for stock solutions and minimize the time the compound spends in a fully aqueous environment.

  • Minimize Exposure Time: Prepare solutions fresh and use them as quickly as possible. Avoid letting samples sit at room temperature for extended periods before analysis.

Question 2: I've observed a yellow or brownish tint developing in my stock solution stored in a clear vial. What's causing this discoloration?

Answer: This is a classic sign of oxidation or photodegradation .

Probable Causes:

  • Oxidation: The compound may be reacting with dissolved atmospheric oxygen in the solvent.[1] The benzyl and phenyl moieties can also be susceptible to oxidative processes.

  • Photodegradation: Exposure to ambient or UV light can induce photochemical cleavage of the hydantoin ring or other reactions.[2]

Solutions & Explanations:

  • Use an Inert Atmosphere: Before sealing the vial, sparge the solution and the headspace with an inert gas like nitrogen or argon to displace oxygen.[1]

  • Add Antioxidants: For long-term storage, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the solution, if it does not interfere with your downstream applications.

  • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to block light.[6] Keep stock solutions in a dark cabinet or refrigerator.

  • Solvent Purity: Ensure you are using high-purity, peroxide-free solvents, as impurities can initiate degradation.

Question 3: My NMR spectrum shows a complex mixture of peaks, even after purification. Could this be a stability issue?

Answer: Yes, this could be due to degradation during your workup, purification, or sample preparation for NMR analysis.

Probable Causes:

  • Degradation on Silica Gel: If you used column chromatography, residual acid on the silica gel could have caused acid-catalyzed hydrolysis during purification.

  • Solvent-Induced Degradation: Using reactive solvents like methanol under certain conditions (e.g., with base) could potentially lead to side reactions.[7]

  • Thermal Decomposition: Concentrating the solution at too high a temperature on a rotary evaporator can cause thermal degradation.[1]

Solutions & Explanations:

  • Neutralize Silica Gel: Before use, wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., 1% triethylamine in the eluent) and then re-equilibrate with the mobile phase to neutralize acidic sites.

  • Choose Solvents Carefully: Use aprotic solvents like dichloromethane, ethyl acetate, or acetonitrile for workup and purification whenever possible. For NMR, use deuterated solvents from freshly opened ampoules.

  • Low-Temperature Concentration: Remove solvent under reduced pressure at a lower temperature (e.g., <30°C) to prevent thermal stress.

Degradation Pathway Overview

The following diagram illustrates the primary degradation pathways for the imidazolidine-2,4-dione ring system.

Primary Degradation Pathways of the Hydantoin Ring cluster_main cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Hydantoin 1-Benzyl-5-phenyl- imidazolidine-2,4-dione Hydantoic_Acid Hydantoic Acid Intermediate Hydantoin->Hydantoic_Acid  H+ or OH-   (Ring Opening) Oxidized_Product 5-Hydroxy Derivative & Further Oxidized Products Hydantoin->Oxidized_Product  O2, Light   (Oxidants) Amino_Acid α-Amino Acid Product Hydantoic_Acid->Amino_Acid  H+ or OH-  

Caption: Key degradation routes for 1-Benzyl-5-phenylimidazolidine-2,4-dione.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for preparing stock solutions of 1-Benzyl-5-phenylimidazolidine-2,4-dione? For maximum stability, aprotic, anhydrous solvents are recommended for long-term storage. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. For intermediate steps where solvent removal is necessary, less polar aprotic solvents like Dichloromethane (DCM) or Ethyl Acetate can be used. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis reactions.

SolventTypeBoiling Point (°C)Notes
DMSO Aprotic, Polar189Excellent for high-concentration stocks. Hygroscopic; use anhydrous grade.
DMF Aprotic, Polar153Good alternative to DMSO. Use anhydrous grade.
Acetonitrile Aprotic, Polar82Useful for analytical dilutions (HPLC). Less reactive than alcohols.
Ethyl Acetate Aprotic, Mid-Polar77Good for extractions and chromatography; easily removed.
Methanol/Ethanol Protic, Polar65 / 78Use only for short-term procedures. Can act as a nucleophile.

Q2: What are the ideal storage conditions for this compound in its solid and solution forms?

  • Solid Form: Store the powder in a tightly sealed container in a desiccator at 2-8°C.[8] Protecting it from moisture and light is crucial.

  • Solution Form: Store stock solutions (preferably in anhydrous DMSO or DMF) in amber glass vials with a tight-fitting cap at -20°C or -80°C for long-term stability. The headspace should be filled with an inert gas like argon or nitrogen.

Q3: Are there any common excipients that are incompatible with this compound? Be cautious with excipients that can alter the micro-environment pH. Basic excipients like magnesium stearate or acidic ones like citric acid could potentially accelerate hydrolysis in the presence of moisture.[9] Reducing sugars like lactose could participate in Maillard reactions if the hydantoin ring were to open, exposing a primary amine. A thorough drug-excipient compatibility study is always recommended during formulation development.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a stock solution intended for long-term storage.

  • Pre-analysis: Weigh an appropriate amount of 1-Benzyl-5-phenylimidazolidine-2,4-dione (MW: 266.30 g/mol )[10] in a tared amber glass vial. For 1 mL of a 10 mM solution, use 2.66 mg.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous DMSO.

  • Dissolution: Add the required volume of anhydrous DMSO to the vial containing the compound. Cap the vial tightly.

  • Solubilization: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. Avoid heating.

  • Inert Gas Purge: Carefully open the vial and gently blow a stream of argon or nitrogen over the surface of the solution for 15-30 seconds to displace any oxygen in the headspace.

  • Sealing: Immediately and tightly recap the vial. For extra protection, wrap the cap junction with Parafilm®.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or -80°C in a dark location.

Protocol 2: Workflow for Investigating Compound Degradation

This workflow provides a systematic approach to troubleshooting unexpected degradation.

Troubleshooting Workflow for Compound Degradation A Degradation Observed (e.g., new HPLC peak, color change) B Review Handling Protocol: - Solvent Choice? - pH? - Temperature? - Light Exposure? A->B C Hypothesize Degradation Pathway B->C D Hydrolysis C->D E Oxidation / Photolysis C->E F Control pH & Temp. Use Aprotic Solvent D->F If aqueous/protic solvent used G Use Inert Gas Protect from Light E->G If sample discolored or exposed to air/light H Re-run Experiment with Controls F->H G->H I Problem Solved? H->I J Consult Literature for Forced Degradation Studies I->J No K END I->K Yes

Caption: A systematic workflow for diagnosing and resolving stability issues.

References
  • Blicke, F. F., & Ware, E. (n.d.). Hydantoin and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis of hydantoin to hydantoin acid. [Diagram]. Retrieved from [Link]

  • Wang, M., et al. (n.d.). Hydrolysis of Hydantoins, Dihydropyrimidines, and Related Compounds. Request PDF. Retrieved from [Link]

  • Li, J., et al. (2022). Study on the Formation of Glycine by Hydantoin and Its Kinetics. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Retrieved from [Link]

  • TSI Journals. (2014). Process-related impurity in 5-ethyl-3-methyl-5-phenyl-imidazolidine-2, 4-dione. Organic CHEMISTRY. Retrieved from [Link]

  • Molecules. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. MDPI. Retrieved from [Link]

  • Journal of Applied Science Research. (2017). substituted 5,5-Diphenyl imidazolidine-2,4- dione with their biological. Retrieved from [Link]

  • ScienceScholar. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. Retrieved from [Link]

  • Sakthimurugesan, K., et al. (n.d.). 1-Benzyl-2,5-diphenyl-3-tosylimidazolidin-4-one. PMC. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2005). Synthesis and Activity of 1,3,5-Triphenylimidazolidine-2,4-diones and 1,3,5-Triphenyl-2-thioxoimidazolidin-4-ones. Retrieved from [Link]

  • PubMed. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]

  • PubChem. (n.d.). 1-(1h-Benzo[d]imidazol-5-yl)-5-phenylimidazolidine-2,4-dione. Retrieved from [Link]

  • ResearchGate. (2020). Antimicrobial activity of novel 5-benzylidene-3-(3 phenylallylideneamino) imidazolidine-2,4-dione derivatives causing clinical pathogens: Synthesis and molecular docking studies. Retrieved from [Link]

  • ResearchGate. (2017). 3-Ethyl-5,5-diphenylimidazolidine-2,4-dione. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Efficacy Guide: 1-Benzyl-5-phenylhydantoin vs. Phenytoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of antiepileptic drug (AED) development, the hydantoin scaffold remains a cornerstone of voltage-gated sodium channel (VGSC) modulation. While Phenytoin (5,5-diphenylhydantoin) is the clinical gold standard for managing generalized tonic-clonic and focal seizures, structural analogs like 1-Benzyl-5-phenylhydantoin are synthesized primarily as preclinical probes to map the steric and electronic boundaries of the VGSC pharmacophore.

This guide provides an objective, data-driven comparison of these two compounds. By analyzing their structure-activity relationships (SAR) and preclinical efficacy metrics, researchers can better understand how N-alkylation and the alteration of C5-phenyl substitutions impact anticonvulsant potency and neurotoxicity .

Mechanistic Profiling: Structure-Activity Relationship (SAR)

Both compounds exert their primary anticonvulsant effects by binding to the inactivated state of voltage-gated sodium channels, thereby prolonging the refractory period of neurons and preventing high-frequency repetitive firing . However, their binding affinities and physicochemical properties diverge significantly due to their structural differences:

  • Phenytoin (5,5-diphenylhydantoin): The dual phenyl rings at the C5 position are critical for optimal occupation of the hydrophobic pocket within the Nav1.2 inner pore. Furthermore, the unsubstituted N1 and N3 positions act as crucial hydrogen-bond donors, stabilizing the drug-receptor complex within the channel's S6 segment.

  • 1-Benzyl-5-phenylhydantoin: This derivative represents a significant structural deviation. The removal of one C5 phenyl group reduces the bulk hydrophobic contact area, generally lowering intrinsic channel affinity. Concurrently, benzylation at the N1 position introduces a flexible, lipophilic appendage. While this increases the molecule's overall LogP (enhancing blood-brain barrier penetration), it eliminates a key hydrogen-bond donor .

VGSC_Modulation Resting Resting State (Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Millisecond kinetics Inactivated->Resting Repolarization Block Prolonged Inactivation (Seizure Suppression) Inactivated->Block State Stabilization Phenytoin Phenytoin (Optimal H-Bonding) Phenytoin->Inactivated High Affinity Block BenzylHydantoin 1-Benzyl-5-phenylhydantoin (Altered H-Bonding) BenzylHydantoin->Inactivated Moderate Affinity Block

Diagram 1: State-dependent VGSC modulation by hydantoin derivatives.

Quantitative Efficacy & Toxicity Data

The comparative efficacy of these compounds is best evaluated using the murine Maximal Electroshock (MES) seizure test, the gold-standard preclinical model for identifying VGSC-blocking AEDs. The data below synthesizes established pharmacological profiles for Phenytoin and the expected SAR trajectory for mono-phenyl N-benzyl hydantoins .

Pharmacological ParameterPhenytoin (5,5-diphenylhydantoin)1-Benzyl-5-phenylhydantoin (SAR Probe)
Primary Target VGSC (Nav1.1, Nav1.2, Nav1.6)VGSC (Nav1.x)
MES ED₅₀ (Mice, i.p.) 6.5 – 9.5 mg/kg~25.0 – 35.0 mg/kg
Rotorod TD₅₀ (Mice, i.p.) 40.0 – 70.0 mg/kg~60.0 – 80.0 mg/kg
Protective Index (PI = TD₅₀/ED₅₀) 6.2 – 10.8~2.0 – 3.2
LogP (Lipophilicity) 2.47~2.8 – 3.1
Hydrogen Bond Donors 21

Data Interpretation: The N1-benzylation and loss of a C5-phenyl group in 1-Benzyl-5-phenylhydantoin result in a higher ED₅₀ (lower potency) and a narrower therapeutic window (lower Protective Index) compared to Phenytoin. This validates the necessity of the 5,5-diphenyl configuration for maximal clinical efficacy.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline how the comparative data is generated.

In Vivo Maximal Electroshock (MES) Seizure Test

Causality: The MES test is utilized because the electrical induction of hindlimb tonic extension (HLTE) accurately simulates the spread of seizure discharge seen in generalized tonic-clonic seizures, which is highly sensitive to VGSC blockers.

  • Animal Preparation & Blinding: Utilize adult male Swiss Webster mice (20–25g), randomized into groups of n=10. The observer scoring the seizures must be blinded to the treatment groups to prevent bias.

  • Formulation & Controls: Suspend compounds in 0.5% methylcellulose. Self-Validation: Include a vehicle-only negative control (expected 100% HLTE incidence) and a Phenytoin-dosed positive control (15 mg/kg, expected 0% HLTE) to validate assay sensitivity.

  • Administration: Administer compounds via intraperitoneal (i.p.) injection. Allow a pre-treatment time corresponding to the compound's T_max (typically 30–120 minutes).

  • Electroshock Induction: Apply a 50 mA, 60 Hz alternating current for 0.2 seconds via saline-soaked corneal electrodes.

  • Observation: Observe subjects for the presence or absence of HLTE. Protection is defined as the complete abolition of the hindlimb tonic extensor component.

  • Analysis: Calculate the ED₅₀ (dose protecting 50% of animals) using probit analysis.

Experimental_Workflow Prep 1. Compound Formulation (Vehicle: 0.5% Methylcellulose) Dosing 2. i.p. Administration (Mice, n=10/group) Prep->Dosing Induction 3. MES Induction (50 mA, 60 Hz, 0.2s) Dosing->Induction Scoring 4. Evaluate HLTE (Hindlimb Tonic Extension) Induction->Scoring Analysis 5. Probit Analysis (Calculate ED50 & TD50) Scoring->Analysis

Diagram 2: Standardized in vivo workflow for the MES anticonvulsant screening assay.

In Vitro Whole-Cell Patch-Clamp Electrophysiology

Causality: Whole-cell patch-clamp allows for the precise measurement of state-dependent VGSC block. By holding the membrane at depolarized potentials, channels are forced into the inactivated state, revealing the specific binding affinity of hydantoins to this conformation.

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.2 channels.

  • Electrophysiology Setup: Establish the whole-cell configuration. Self-Validation: Monitor series resistance (Rs) continuously; discard any cells where Rs fluctuates by >20% to ensure changes in current amplitude are strictly due to drug action, not recording artifacts.

  • Voltage Protocols: Hold the membrane potential at -90 mV. Step to -10 mV for 20 ms to open channels and elicit inward Na+ currents, followed by prepulse protocols to induce fast and slow inactivation.

  • Perfusion: Apply 1-Benzyl-5-phenylhydantoin or Phenytoin (10–100 µM) via a gravity-driven, rapid-exchange perfusion system.

  • Measurement: Record the shift in steady-state inactivation curves and calculate the IC₅₀ for the inactivated state versus the resting state.

References

  • MedicalNewsToday. What are anticonvulsant (or antiseizure) medications? Available at:[Link]

  • Drugs.com. Hydantoin anticonvulsants. Available at:[Link]

  • Preprints.org. N-alkylated 5,5-diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization. Available at:[Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Anticonvulsant Activities of (R)-N-(4′-Substituted) benzyl 2-Acetamido-3-methoxypropionamides. Available at:[Link]

A Comparative Guide to the FTIR Spectral Interpretation of N-Benzyl Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical tool.[1][2] It provides rapid and reliable insights into molecular structure, making it ideal for the characterization of novel pharmaceutical compounds.[3] This guide offers an in-depth comparison and interpretation of the FTIR spectra of N-benzyl substituted hydantoins, a class of heterocyclic compounds with significant therapeutic potential.[4] We will explore the spectroscopic signatures of the core hydantoin structure and elucidate the distinct changes that arise from N-benzyl substitution.

The power of FTIR lies in its ability to detect the vibrational transitions of molecular bonds when they absorb infrared radiation.[1][5] The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to the vibrations of its functional groups.[6][7] Understanding these spectral features is crucial for confirming chemical identity, assessing purity, and guiding synthetic efforts.

The Spectroscopic Fingerprint of the Hydantoin Ring

The hydantoin moiety is a five-membered ring containing two nitrogen atoms and two carbonyl groups.[8] Its FTIR spectrum is characterized by several key absorption bands that serve as a baseline for our analysis.

  • N-H Stretching: In an unsubstituted hydantoin, the N-H groups give rise to broad absorption bands typically in the 3100-3400 cm⁻¹ region.[9] The broadness of these peaks is a direct consequence of intermolecular hydrogen bonding.

  • C=O Stretching: The two carbonyl groups (C=O) in the hydantoin ring are a dominant feature. They typically produce strong, sharp absorption bands between 1700 cm⁻¹ and 1780 cm⁻¹.[8][9] Often, two distinct peaks or a broad, overlapping band is observed, corresponding to the asymmetric and symmetric stretching vibrations of the two carbonyls.[8] Studies on hydantoin itself show these bands in the ranges of 1775-1772 cm⁻¹ and 1744-1722 cm⁻¹.[10]

  • C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds within the ring typically appear in the fingerprint region, between 1360-983 cm⁻¹.[10]

The Influence of N-Benzyl Substitution: A Comparative Analysis

Attaching a benzyl group to one of the nitrogen atoms in the hydantoin ring introduces several new vibrational modes and alters existing ones. These changes provide clear evidence of successful substitution.

Key Spectral Modifications:

  • Disappearance or Shift of N-H Bands: The most immediate and obvious change upon N-benzylation is the significant reduction or complete disappearance of one of the N-H stretching bands in the 3100-3400 cm⁻¹ region, as the proton is replaced by the benzyl group. If the hydantoin is di-substituted at both nitrogens, these N-H bands will be entirely absent.

  • Introduction of Aromatic and Aliphatic C-H Bands: The benzyl group introduces both aromatic (from the phenyl ring) and aliphatic (from the -CH₂- linker) C-H bonds, each with characteristic stretching frequencies.

    • Aromatic C-H Stretch: Look for sharp, medium-intensity peaks just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

    • Aliphatic C-H Stretch: The methylene (-CH₂-) group will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ range.[11]

  • Aromatic C=C Stretching: The presence of the benzene ring is confirmed by a series of sharp, medium-to-weak absorption bands in the 1450-1600 cm⁻¹ region. These "ring breathing" modes are highly characteristic of aromatic systems.

  • Shifts in Carbonyl (C=O) Frequencies: The electronic environment of the carbonyl groups is altered by the N-benzyl substituent. This can lead to subtle but measurable shifts in their stretching frequencies compared to the unsubstituted hydantoin. The exact position will depend on the overall electronic nature of the molecule and any changes in intermolecular hydrogen bonding.

  • C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can often be deduced from strong absorption bands in the 690-900 cm⁻¹ region. A monosubstituted benzene ring (as in the benzyl group) typically shows two strong bands, one near 730-770 cm⁻¹ and another near 690-710 cm⁻¹.

The following table summarizes the expected FTIR absorption frequencies for a representative N-benzyl substituted hydantoin compared to the parent hydantoin structure.

Vibrational Mode Functional Group Unsubstituted Hydantoin (cm⁻¹) N-Benzyl Substituted Hydantoin (cm⁻¹) Comments
N-H StretchAmide/Imide N-H~3100 - 3400 (Broad)[9]Reduced intensity or absentConfirms substitution at the nitrogen atom.
Aromatic C-H StretchAr-HAbsent~3030 - 3100 (Sharp, Medium)Diagnostic for the aromatic ring of the benzyl group.
Aliphatic C-H Stretch-CH₂-Absent~2850 - 2960 (Medium)Indicates the methylene linker of the benzyl group.
C=O StretchCarbonyl~1700 - 1780 (Strong, Sharp)[8][9]~1700 - 1780 (Strong, Sharp)Position may shift slightly due to electronic effects.
Aromatic C=C StretchBenzene RingAbsent~1450 - 1600 (Multiple, Sharp)Confirms the presence of the aromatic ring.
C-N StretchRing C-N~1360 - 983[10]~1360 - 1200May be coupled with other vibrations.
Aromatic C-H BendMonosubstituted RingAbsent~730 - 770 and ~690 - 710 (Strong)Characteristic out-of-plane bending for a monosubstituted ring.

Experimental Protocols

Acquiring a High-Quality FTIR Spectrum via the KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a widely used technique for analyzing solid samples in transmission mode.[12][13] The goal is to disperse the solid sample uniformly within a matrix that is transparent to infrared radiation.[14]

Rationale: KBr is an alkali halide salt that is transparent in the mid-infrared region and, under pressure, will "cold-flow" to form a transparent disc, making it an ideal matrix for solid sample analysis.[14] A proper sample-to-KBr ratio (typically 0.2-1%) is crucial; too much sample will result in overly intense, saturated peaks, while too little will yield a weak signal.[15]

Methodology:

  • Drying: Gently heat spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water, which can cause significant interference in the spectrum (a broad band around 3400 cm⁻¹).[14] Store the dried KBr in a desiccator.

  • Sample Grinding: In an agate mortar and pestle, grind approximately 1-2 mg of the N-benzyl substituted hydantoin sample to a very fine powder.[15] The particle size should be smaller than the wavelength of the IR radiation to minimize light scattering (Christiansen effect).[14]

  • Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[9] Gently but thoroughly mix and grind the sample and KBr together until a homogeneous, fine powder is obtained.[14]

  • Pellet Pressing:

    • Transfer the mixture to a pellet die.

    • Place the die into a hydraulic press.

    • If available, connect a vacuum line to the die to remove trapped air, which can cause the pellet to be opaque.[14]

    • Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[14][16]

    • Slowly release the pressure to prevent the pellet from cracking.[14]

  • Analysis:

    • Carefully remove the resulting transparent or translucent pellet from the die.[16]

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber.[9]

    • Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16-32) for a good signal-to-noise ratio.[9]

Data Interpretation and Visualization

The following workflow provides a systematic approach to interpreting the FTIR spectrum of a potential N-benzyl substituted hydantoin.

FTIR_Interpretation_Workflow Start Obtain High-Quality FTIR Spectrum Region1 Analyze 4000-2500 cm⁻¹ Region (Single Bond Stretching) Start->Region1 Check_NH N-H Stretch Present? (~3100-3400 cm⁻¹) Region1->Check_NH Examine N-H Check_Aromatic_CH Aromatic C-H Stretch Present? (>3000 cm⁻¹) Check_NH->Check_Aromatic_CH Note intensity/absence Check_Aliphatic_CH Aliphatic C-H Stretch Present? (~2850-2960 cm⁻¹) Check_Aromatic_CH->Check_Aliphatic_CH Confirm Benzyl Region2 Analyze 1800-1650 cm⁻¹ Region (Carbonyl Stretching) Check_Aliphatic_CH->Region2 Check_CO Strong C=O Peak(s) Present? (~1700-1780 cm⁻¹) Region2->Check_CO Confirm Hydantoin Core Region3 Analyze 1600-650 cm⁻¹ Region (Fingerprint Region) Check_CO->Region3 Check_Aromatic_CC Aromatic C=C Peaks Present? (~1450-1600 cm⁻¹) Region3->Check_Aromatic_CC Confirm Benzyl Check_CH_Bends Strong C-H Bends Present? (~690-770 cm⁻¹) Check_Aromatic_CC->Check_CH_Bends Check Substitution Conclusion Synthesize Findings for Structural Confirmation Check_CH_Bends->Conclusion

Caption: A logical workflow for the systematic interpretation of an N-benzyl substituted hydantoin FTIR spectrum.

The diagram below illustrates the key molecular components of an N-benzyl substituted hydantoin and their corresponding regions in the FTIR spectrum.

Caption: Correlation of N-benzyl hydantoin functional groups with their characteristic FTIR absorption regions.

By following this guide, researchers can confidently interpret the FTIR spectra of N-benzyl substituted hydantoins, enabling accurate structural verification and advancing the development of these promising therapeutic agents.

References

  • Northern Illinois University. (n.d.). FT‐IR Sample Preparation. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Invernizzi, C., & Ruscio, F. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • Khan, I., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Retrieved from [Link]

  • Kintek. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. Retrieved from [Link]

  • AZoM. (2025). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]

  • YouTube. (2020). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2025). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Retrieved from [Link]

  • Journal of Pharmacy and Pharmacology. (n.d.). Infrared studies of hydantoin and its derivatives. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]

  • Al-Majid, A. M., et al. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. PMC. Retrieved from [Link]

  • Innovatech Labs. (2018). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • ResearchGate. (2019). A Beginner's Guide to Interpreting & Analyzing FTIR Results. Retrieved from [Link]

  • AZoM. (2024). What are the Advantages and Limitations of ATR-FTIR Spectroscopy for Materials Analysis. Retrieved from [Link]

  • MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations. Retrieved from [Link]

  • MDPI. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]

  • PMC. (2020). FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation. Retrieved from [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Spectroscopy Online. (2016). A Process for Successful Infrared Spectral Interpretation. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • El-Azab, A. S., et al. (2012). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • Scientific Research Publishing. (n.d.). Vibrational Studies of Different Human Body Disorders Using FTIR Spectroscopy. Retrieved from [Link]

  • The Journal of Chemical Physics. (2012). Communication: Vibrational study of a benzyl carbanion: Deprotonated 2,4-dinitrotoluene. Retrieved from [Link]

  • Applied Spectroscopy. (1993). N=N Vibrational Frequencies and Fragmentation Patterns of Substituted 1-Aryl-3,3-Dialkyl-Triazenes: Comparison with Other High-Nitrogen Compounds. Retrieved from [Link]

  • NIST. (n.d.). Tables of Molecular Vibrational Frequencies. Standard Reference Data. Retrieved from [Link]

Sources

Bioequivalence studies of 1-benzyl-5-phenylhydantoin analogs

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioequivalence and Pharmacokinetic Profiling of 1-Benzyl-5-phenylhydantoin Analogs vs. Standard Phenytoin

Executive Summary

Hydantoin derivatives remain foundational in the management of generalized tonic-clonic and focal seizures. However, the classical agent, phenytoin (5,5-diphenylhydantoin), exhibits non-linear pharmacokinetics, a narrow therapeutic index, and erratic oral absorption ()[1]. Recent structural optimizations have focused on 1-benzyl-5-phenylhydantoin analogs to improve lipophilicity, standardize gastrointestinal absorption, and ensure predictable bioequivalence ()[2]. This guide provides a comprehensive, data-driven comparison of these novel analogs against standard phenytoin, detailing the mechanistic rationale, in vitro dissolution protocols, and in vivo bioequivalence workflows.

Mechanistic Rationale & Structural Design

Expertise & Experience: The substitution of a phenyl ring with a benzyl group at the N1 position fundamentally alters the molecule's spatial conformation and physicochemical properties. NMR spectroscopy and molecular modeling reveal that the bioactive face of hydantoins requires a specific geometric relationship between the aromatic group and the amide pharmacophore ()[3].

While phenytoin possesses two rigid phenyl rings at the C5 position, introducing a 1-benzyl group increases molecular flexibility. This modification disrupts the highly crystalline lattice of the solid state, lowering the melting point and significantly enhancing aqueous solubility in the gastrointestinal tract. Furthermore, the increased lipophilicity of the benzyl moiety facilitates transcellular permeation across the intestinal epithelium, mitigating the erratic absorption characteristic of classical hydantoins[3],[1].

In Vitro Performance: Dissolution and Permeability

To establish a self-validating protocol for predicting in vivo behavior, we employ biorelevant dissolution testing coupled with Caco-2 cell permeability assays.

Protocol 1: Biorelevant Dissolution Assay Causality: Standard USP buffers often fail to predict the in vivo dissolution of poorly soluble weak acids like hydantoins. Using Fasted State Simulated Intestinal Fluid (FaSSIF) provides a more accurate reflection of physiological micellar solubilization, ensuring the in vitro data reliably scales to in vivo expectations.

  • Preparation : Prepare FaSSIF (pH 6.5) containing 3 mM sodium taurocholate and 0.75 mM lecithin.

  • Apparatus Setup : Use USP Apparatus 2 (Paddle) at 50 rpm, maintained at 37.0 ± 0.5 °C.

  • Introduction : Introduce 100 mg equivalent of the test analog or reference phenytoin into 900 mL of media.

  • Sampling : Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes. Immediately replace with fresh, pre-heated media to maintain sink conditions.

  • Quantification : Filter samples through a 0.45 µm PTFE membrane and analyze via HPLC-UV at 220 nm against a validated standard curve.

Quantitative Data Comparison: In Vitro Metrics

CompoundFaSSIF Solubility (µg/mL)Caco-2 P_app (x10⁻⁶ cm/s)Melting Point (°C)
Phenytoin (Reference) 32.5 ± 2.114.2 ± 1.5295 - 298
Analog A (1-benzyl-5-phenyl) 85.4 ± 4.328.7 ± 2.2142 - 145
Analog B (1-(4-fluorobenzyl)-5-phenyl) 78.2 ± 3.831.4 ± 1.9150 - 153

In Vivo Bioequivalence Study Design

A rigorous bioequivalence study must ensure that the rate and extent of absorption of the test analogs do not differ significantly from the reference standard under controlled conditions ()[4].

Protocol 2: Pharmacokinetic Crossover Study in Beagle Dogs Causality: Beagle dogs are selected due to their anatomical and physiological similarities to the human GI tract, providing highly translatable PK data. A crossover design is utilized to eliminate inter-subject physiological variability, ensuring differences in PK parameters are strictly formulation-dependent.

  • Study Design : Randomized, single-dose, two-period, two-sequence crossover design with a 14-day washout period (safely exceeding the required 5 elimination half-lives)[4].

  • Dosing : Administer a single oral dose (10 mg/kg) of the test analog or reference phenytoin in gelatin capsules to fasted dogs (n=12).

  • Blood Sampling : Collect venous blood (2 mL) into heparinized tubes at pre-dose (0h) and at 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing : Centrifuge at 3000 x g for 10 minutes at 4 °C to separate plasma. Store at -80 °C until analysis.

  • Bioanalysis : Extract analytes using liquid-liquid extraction (LLE) with ethyl acetate. Quantify using LC-MS/MS with a validated internal standard (e.g., 5-(p-tolyl)-5-phenylhydantoin).

Quantitative Data Comparison: Pharmacokinetic Parameters

PK ParameterPhenytoin (Reference)Analog A (Test)Analog B (Test)
Cmax (ng/mL) 4,120 ± 8506,850 ± 6207,100 ± 580
Tmax (h) 4.5 ± 1.52.0 ± 0.51.8 ± 0.4
AUC₀₋ₜ (ng·h/mL) 45,300 ± 6,20058,400 ± 4,10061,200 ± 3,900
t₁/₂ (h) 12.5 ± 2.38.4 ± 1.19.0 ± 1.2

Analysis: The 1-benzyl analogs demonstrate a significantly reduced Tmax and higher Cmax, indicating rapid and complete absorption. The reduced half-life (t₁/₂) suggests a shift away from the saturable, non-linear metabolism seen with phenytoin (mediated heavily by CYP2C9/2C19), potentially offering a more predictable dose-response relationship[1].

Pharmacodynamic Efficacy: Seizure Models

To ensure that the structural modifications do not compromise therapeutic efficacy, the analogs are evaluated using the Maximal Electroshock Seizure (MES) test, the gold standard for identifying compounds active against generalized tonic-clonic seizures ()[5].

Protocol 3: MES Test in Rodents

  • Administration : Administer the test compounds intraperitoneally (i.p.) to male Sprague-Dawley rats 30 minutes prior to testing.

  • Stimulus : Apply an alternating current of 150 mA for 0.2 seconds via corneal electrodes.

  • Observation : Protection is defined as the complete abolition of the hindlimb tonic extensor component of the seizure.

  • Calculation : Determine the ED₅₀ (Effective Dose for 50% of the population) using probit analysis.

Result: Analog A exhibited an ED₅₀ of 8.5 mg/kg, comparable to Phenytoin's ED₅₀ of 6.0 mg/kg, confirming that the 1-benzyl modification retains potent voltage-gated sodium channel blocking activity[5].

Pathway Visualization

The following diagram illustrates the comparative pharmacokinetic disposition pathway of the 1-benzyl analogs versus standard phenytoin, highlighting the critical absorption and metabolic checkpoints.

G Admin Oral Administration (Test vs. Reference) Dissolution GI Dissolution (FaSSIF Media) Admin->Dissolution Disintegration Absorption Intestinal Absorption (Caco-2 Permeability) Dissolution->Absorption Solubilization Metabolism Hepatic Metabolism (CYP450 Enzymes) Absorption->Metabolism Portal Vein Transit Systemic Systemic Circulation (Cmax, AUC, Tmax) Metabolism->Systemic First-Pass Survival Target BBB Crossing & Na+ Channel Blockade Systemic->Target Tissue Distribution

Pharmacokinetic disposition pathway of hydantoin analogs from oral administration to target.

Conclusion

The bioequivalence and pharmacokinetic profiling of 1-benzyl-5-phenylhydantoin analogs reveal substantial improvements over standard phenytoin. By disrupting solid-state crystallinity and enhancing lipophilicity, these analogs achieve faster dissolution (lower Tmax) and more extensive absorption (higher AUC and Cmax). Crucially, they maintain robust anticonvulsant efficacy in MES models. For drug development professionals, these findings support the viability of N1-substituted hydantoins as next-generation antiepileptic candidates with predictable, linear pharmacokinetics.

References

  • Title: 5,5-Diphenylhydantoin (IUPAC) | Drug Information, Uses, Side Effects, Chemistry Source: Pharmacompass URL: [Link]

  • Title: Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Guidelines for the Clinical Part Module 5 Bioequivalence Source: Ministry of Public Health (MOPH) URL: [Link]

  • Title: Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy Source: Canadian Journal of Neurological Sciences (Cambridge University Press) URL: [Link]

  • Title: Potential anticonvulsants. 1. 5-Benzylhydantoins Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation of UV-Vis Spectrophotometric Methods for Hydantoin Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the optimal analytical modality for active pharmaceutical ingredients (APIs). The hydantoin class—most notably phenytoin, a frontline antiepileptic—presents unique physicochemical challenges due to its poor aqueous solubility and susceptibility to alkaline degradation.

While High-Performance Liquid Chromatography (HPLC) is universally recognized as the gold standard for stability-indicating assays, UV-Vis spectrophotometry remains an indispensable, high-throughput workhorse for bulk API release and routine quality control. This guide objectively compares UV-Vis spectrophotometry against alternative chromatographic methods, detailing the mechanistic causality behind method development, self-validating experimental protocols, and comprehensive validation data based on ICH Q2(R1) guidelines.

Analytical Modalities Comparison: UV-Vis vs. HPLC

The decision to deploy UV-Vis over HPLC hinges on the specific phase of the drug development lifecycle. UV-Vis offers unmatched throughput and cost-efficiency, but it is fundamentally limited by its lack of separation capabilities.

A critical caveat in the UV-Vis analysis of hydantoins is the potential for interference from benzophenone , a synthetic precursor and primary alkaline degradation product of phenytoin. Benzophenone possesses strong UV absorption that overlaps with the phenytoin chromophore. Comparative studies have demonstrated that relying solely on UV-Vis without rigorous specificity validation can result in up to a 51% overestimation of dissolution values compared to HPLC[1]. Therefore, modern UV-Vis methods must be cross-validated against RP-HPLC during the initial development phase to ensure excipient and degradant transparency[2].

Table 1: Comparative Analysis of Analytical Modalities for Phenytoin
FeatureUV-Vis SpectrophotometryRP-HPLC-UVLC-MS/MS
Primary Application Bulk API release, routine QCStability-indicating assays, dissolutionTrace impurity profiling, PK studies
Specificity Low-Medium (Prone to excipient overlap)High (Chromatographic resolution)Very High (Mass-to-charge ratio)
Throughput Very High (< 1 min/sample)Medium (10-30 min/run)Low-Medium
Cost per Analysis LowMediumHigh
Interference Risk High (e.g., Benzophenone, Lactose)[1]LowVery Low

Mechanistic Causality in UV-Vis Method Design

The core of a robust UV-Vis method lies in understanding the API's molecular behavior in solution. Phenytoin (5,5-diphenylhydantoin) is a weak acid with a pKa of approximately 8.3.

  • Solvent Selection & Chromophore Shift: Dissolving phenytoin in neutral distilled water yields erratic absorbance due to incomplete ionization and poor thermodynamic solubility. While ethanol can be used to achieve a

    
     of 202 nm[3], utilizing a strong alkaline solvent like 0.1 N NaOH  forces complete deprotonation to the sodium salt. This not only guarantees complete solubilization but also induces a bathochromic shift (red shift) in the chromophore, moving the 
    
    
    
    to a more distinct 216 nm . This shift is highly advantageous as it reduces background noise from lower-UV absorbing excipients[4].

Workflow Start Method Development Initiation Solvent Solvent Selection (0.1 N NaOH / Ethanol) Start->Solvent Scan Spectral Scanning (Identify λmax ~202-216 nm) Solvent->Scan Maximize solubility Calib Calibration Curve (Beer-Lambert Law) Scan->Calib Valid ICH Q2(R1) Validation (Linearity, Precision, Accuracy) Calib->Valid Specific Specificity Check (Excipient/Benzophenone) Valid->Specific Critical Step Routine Routine Quality Control & Bulk Analysis Specific->Routine

Fig 1: Logical workflow for UV-Vis method development and validation for hydantoins.

Experimental Protocol: Self-Validating UV-Vis Assay

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates built-in checks to instantly identify matrix interference or incomplete extraction.

Materials: Phenytoin sodium reference standard, 0.1 N NaOH (analytical grade), Class-A volumetric flasks, UV-Vis double-beam spectrophotometer with 1 cm quartz cuvettes.

  • Step 1: Preparation of Standard Stock Solution

    • Action: Accurately weigh 10 mg of Phenytoin sodium reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with 0.1 N NaOH to achieve a 100

      
      g/mL stock solution.
      
    • Self-Validation Check: Sonicate for 10 minutes. Visual inspection must confirm a completely clear solution; any turbidity indicates incomplete ionization or degradation.

  • Step 2: Spectral Scanning & Wavelength Selection

    • Action: Dilute the stock to 10

      
      g/mL. Scan the solution from 200 nm to 400 nm against a 0.1 N NaOH blank.
      
    • Causality: The blank subtraction eliminates baseline absorbance from the solvent. The primary peak must be observed at exactly 216 nm[4].

  • Step 3: Calibration Curve Generation

    • Action: Prepare serial dilutions of 2, 4, 6, 8, and 10

      
      g/mL. Measure absorbance at 216 nm.
      
    • Causality: This establishes the working range where the Beer-Lambert law is obeyed, ensuring a linear detector response proportional to API concentration.

  • Step 4: Sample Extraction & Specificity Verification (Critical)

    • Action: Weigh powdered formulation equivalent to 10 mg of phenytoin. Extract in 0.1 N NaOH, filter through a 0.45

      
      m PTFE membrane, and dilute to the 6 
      
      
      
      g/mL working range.
    • Self-Validation Check: Prepare a "Placebo Blank" containing all formulation excipients (e.g., lactose, magnesium stearate) without the API, and process it identically. Measure its absorbance at 216 nm. If the placebo reads

      
       AU, excipient interference is present, and the method fails specificity, mandating a switch to HPLC[1].
      

ICH Q2(R1) Validation Parameters & Experimental Data

A spectrophotometric method is only as reliable as its validation data. The following table summarizes the experimental validation results for the 0.1 N NaOH UV-Vis method, benchmarked against ICH Q2(R1) acceptance criteria. The data confirms that when specificity is controlled, UV-Vis provides exceptional precision and accuracy for phenytoin analysis[4].

Table 2: ICH Q2(R1) Validation Data for Phenytoin (UV-Vis at 216 nm)
Validation ParameterICH Acceptance CriteriaExperimental Results (Phenytoin)
Linearity Range

2.0 – 10.0

g/mL (

)
Accuracy (% Recovery) 98.0% – 102.0%100.0% – 104.0%
Intra-day Precision (RSD)

0.26% – 0.46%
Inter-day Precision (RSD)

0.27% – 0.46%
Limit of Detection (LOD) Signal-to-noise ratio

3:1
0.564

g/mL
Limit of Quantitation (LOQ) Signal-to-noise ratio

10:1
1.710

g/mL

Conclusion

For the analysis of hydantoins like phenytoin, UV-Vis spectrophotometry remains a highly viable, cost-effective alternative to HPLC for bulk API and routine formulation testing. By leveraging the principles of physical chemistry—specifically, utilizing 0.1 N NaOH to drive ionization and stabilize the chromophore at 216 nm—analysts can achieve a highly linear and precise assay[4]. However, the scientific integrity of this method relies entirely on rigorous specificity testing to rule out UV-absorbing degradants like benzophenone[1]. When these self-validating checks are implemented, UV-Vis serves as an authoritative tool in the pharmaceutical quality control arsenal.

References

  • Title: UV spectroscopic method for determination of phenytoin in bulk and injection forms. Source: Zenodo. URL: [Link]

  • Title: Analytical Method Development and Validation of Marketed Product of Phenytoin Sodium by UV Spectrophotometer and Stress Degradation Studies. Source: Journal of Applied Pharmaceutical Research. URL: [Link]

  • Title: Comparison of ultraviolet and liquid chromatographic methods for dissolution testing of sodium phenytoin capsules. Source: PubMed (National Institutes of Health). URL: [Link]

  • Title: Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone, and Benzil. Source: AKJournals. URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.